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Core Science & Biosynthesis

Foundational

Technical Guide: Isolation and Structural Elucidation of (+)-Erysotramidine from Erythrina Species

Executive Summary This technical guide details the isolation, purification, and structural characterization of (+)-Erysotramidine , a tetracyclic erythrinan alkaloid found in the genus Erythrina (Fabaceae). Unlike typica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, purification, and structural characterization of (+)-Erysotramidine , a tetracyclic erythrinan alkaloid found in the genus Erythrina (Fabaceae). Unlike typical basic alkaloids, erysotramidine possesses an 8-oxo (lactam) moiety, rendering it pharmacologically distinct and chemically neutral relative to its congeners like erysodine. This guide addresses the specific challenges posed by this structural feature, particularly regarding solubility profiles during acid-base fractionation.

Target Audience: Natural product chemists, pharmacognosists, and drug discovery researchers focusing on curariform or CNS-active scaffolds.

Part 1: Phytochemical Context & Biosynthetic Logic

The Source Material

The primary sources for erythrinan alkaloids are the seeds, bark, and flowers of Erythrina species, specifically:

  • Erythrina arborescens (Himalayan Coral Tree)

  • Erythrina variegata

  • Erythrina crista-galli

The Structural Challenge (The "Why" of the Protocol)

Most Erythrina alkaloids (e.g., erysodine, erythratine) contain a tertiary amine, making them basic. They are easily manipulated using pH switching.

  • The Erysotramidine Exception: (+)-Erysotramidine contains a carbonyl group at the C-8 position. This forms a lactam ring with the nitrogen atom.

  • Consequence: The lone pair on the nitrogen is delocalized into the carbonyl, significantly reducing basicity.

  • Protocol Adaptation: While standard acid-base extraction is used to remove bulk lipids, erysotramidine may partition differently than highly basic alkaloids. This protocol utilizes a optimized pH window (pH 8-9) and polar organic solvents to ensure recovery of the lactam fraction.

Part 2: Pre-Analytical Workflow

Reagents and Solvents[1]
  • Extraction Solvent: 90% Methanol (MeOH) or Ethanol (EtOH).

  • Acidification: 2% Acetic Acid (AcOH) or 1M HCl.

  • Basification: Ammonium Hydroxide (NH₄OH, 25%) or Sodium Carbonate (Na₂CO₃).

  • Partitioning Solvents: n-Hexane (defatting), Ethyl Acetate (EtOAc), Chloroform (CHCl₃).

  • Stationary Phase: Silica gel 60 (230–400 mesh) for Column Chromatography (CC).

Sample Preparation
  • Drying: Shade-dry the plant material (flowers or stem bark) to prevent thermal degradation of thermolabile alkaloids.

  • Comminution: Pulverize to a fine powder (< 60 mesh) to maximize surface area for solvent penetration.

Part 3: Extraction & Fractionation Protocol

This workflow relies on the Acid-Base Switching principle but is tuned for erythrinan alkaloids.

Step-by-Step Methodology
StepOperationTechnical Rationale
1 Maceration Extract powder with 90% MeOH (1:5 w/v) at room temp for 48h (x3). Combine filtrates.
2 Concentration Evaporate MeOH under reduced pressure (Rotavap) at < 45°C.
3 Acidification Suspend residue in 2% Acetic Acid (pH 2–3).[1] Sonicate for 30 mins.
4 Defatting Partition aqueous acid phase with n-Hexane or Petroleum Ether (x3). Discard organic layer.
5 Basification Adjust aqueous phase pH to 8–9 using NH₄OH .
6 Extraction Extract the basic aqueous phase with EtOAc or CHCl₃ (x4).
7 Drying Dry organic layer over anhydrous Na₂SO₄ and evaporate.
Workflow Visualization

The following diagram illustrates the critical separation logic, highlighting the path of the target molecule.

ExtractionWorkflow Start Dried Plant Material (E. arborescens) Extract Extraction (90% MeOH) Concentration Start->Extract Acid Suspend in 2% Acetic Acid (pH 2-3) Extract->Acid Defat Partition with n-Hexane Acid->Defat Lipids Hexane Layer (Lipids/Chlorophyll) -> DISCARD Defat->Lipids AqPhase Aqueous Acid Phase (Alkaloid Salts) Defat->AqPhase Base Basify with NH4OH to pH 8-9 AqPhase->Base ExtractOrg Extract with EtOAc/CHCl3 Base->ExtractOrg Crude Crude Alkaloid Fraction (Contains Erysotramidine) ExtractOrg->Crude

Figure 1: Acid-Base extraction workflow optimized for Erythrina alkaloids.

Part 4: Chromatographic Purification

The Crude Alkaloid Fraction (CAF) is a complex mixture. Isolation of (+)-erysotramidine requires high-resolution separation.

Column Chromatography (CC)[2]
  • Stationary Phase: Silica Gel 60.

  • Gradient Elution: Start with 100% CHCl₃, gradually increasing polarity with Acetone or MeOH.

    • System: CHCl₃ : Acetone (10:0

      
       1:1).
      
  • Fraction Monitoring: Check fractions via TLC (Dragendorff’s reagent).[2] Erysotramidine typically elutes in middle-polarity fractions due to the lactam oxygen.

HPLC Refinement (Polishing Step)

For high purity (>98%) required for bioassays:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

  • Mobile Phase: MeOH : Water (Gradient 40:60

    
     80:20).
    
  • Detection: UV at 254 nm and 280 nm (characteristic of the conjugated diene/aromatic system).

Part 5: Structural Elucidation & Validation

To validate the isolation of (+)-erysotramidine (vs. its isomers like erysotrine), you must confirm the presence of the 8-oxo group and the specific erythrinan skeleton.

Key Characterization Data
TechniqueDiagnostic Signal / ObservationStructural Inference
UV Spectroscopy

~230, 320 nm
Conjugated diene system characteristic of erythrinan alkaloids.
IR Spectroscopy Band at ~1660–1680 cm⁻¹ Critical: Indicates the Lactam (Amide) Carbonyl (C=O). Distinguishes from amine alkaloids.
HR-ESI-MS

consistent with

Confirms molecular formula.[3]
¹H NMR Singlets at ~

3.8–4.0 (Methoxy)
Presence of methoxy groups on the A-ring.
¹H NMR Olefinic protons ~

6.0–6.8
D-ring unsaturation (dienoid system).
¹³C NMR Signal at ~160–170 ppm Definitive: Carbonyl carbon of the lactam ring.
Elucidation Logic Diagram

StructureProof Sample Isolated Compound (White/Pale Yellow Powder) MS HR-MS Analysis Mass = C20H21NO4 Sample->MS IR IR Spectrum Band @ 1660 cm-1 Sample->IR NMR 1H & 13C NMR Aromatic + Methoxy Signals MS->NMR Lactam Lactam (C=O) Confirmed (Not Erysotrine) IR->Lactam Diagnostic Final (+)-Erysotramidine Identified Lactam->Final NMR->Final

Figure 2: Multi-modal structural validation workflow.

Part 6: Quality Control & Stability

  • Purity Check: Purity must be assessed via HPLC-DAD (single peak at 254nm).

  • Stability: Erythrina alkaloids containing conjugated dienes are sensitive to photo-oxidation.

    • Storage: Store pure compound in amber vials under Argon at -20°C.

    • Solubility: Soluble in CHCl₃, MeOH, DMSO. Poorly soluble in water.

References

  • Phytochemical Investigation of Erythrina arborescens: Title: Alkaloids from the flower of Erythrina arborescens.[3][4] Source: ResearchGate / Semantic Scholar. URL:[Link][1][3]

  • Artificial and Natural Erythrina Alkaloids: Title: Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens. Source: PMC (PubMed Central). URL:[Link]

  • Synthesis and Structure of Erysotramidine: Title: Synthesis of the erythrina alkaloid erysotramidine.[4][5][6] Source: PubMed. URL:[Link]

  • General Biosynthesis of Erythrina Alkaloids: Title: Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis. Source: PubMed. URL:[Link]

Sources

Exploratory

(+)-Erysotramidine: Discovery, Structural Elucidation, and Natural Sources

This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on the discovery, structural characterization, and synthesis of (+)-Erysotramidine .[1][2] Content Type: Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on the discovery, structural characterization, and synthesis of (+)-Erysotramidine .[1][2]

Content Type: Technical Whitepaper Subject: Erythrina Alkaloid Chemistry & Pharmacology[1]

Executive Summary

(+)-Erysotramidine (CAS: 52358-58-4) is a tetracyclic dienoid Erythrina alkaloid distinguished by an 8-oxo-erythrinane core.[1][2] First isolated from the genus Erythrina (Fabaceae), it represents a critical oxidized congener of the parent alkaloid erysotrine. Biologically, it exhibits curare-like neuromuscular blocking activity and moderate xanthine oxidase inhibition.[1][2] This guide details its transition from a phytochemical isolate to a target of stereoselective total synthesis, highlighting the hypervalent iodine-mediated oxidative dearomatization strategies that defined its modern accessibility.[1][2]

Chemical Identity & Structural Architecture[1][2]

Structural Analysis

(+)-Erysotramidine is the 8-oxo derivative of erysotrine .[1][2] Its structure is built upon the erythrinane skeleton (a spiro-isoquinoline derivative) characterized by a cis-fused A/B ring system and a spiro-center at C5.[1][2][3]

FeatureSpecification
IUPAC Name (3R,5S)-3,15,16-trimethoxy-1,2,6,7-tetradehydro-erythrinan-8-one
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Core Skeleton Erythrinane (Tetracyclic spiroamine)
Key Functionalities [1][2][4][5][6][7][8][9][10][11][12] • Spiro-center at C5[1][2]• Conjugated diene (C1-C6)[1][2]• Lactam carbonyl at C8 (8-oxo)[1][2]• Aromatic D-ring (Dimethoxy substituted)
Absolute Configuration (+)-Isomer : (3R, 5S)
Structural Diagram (DOT Visualization)

The following diagram illustrates the topological connectivity and ring nomenclature of the (+)-Erysotramidine core.

Erysotramidine_Structure Core Erythrinane Skeleton (Tetracyclic Spiroamine) RingA Ring A (Dienoid System) C1=C2, C6=C7 Core->RingA Contains Diene RingB Ring B (Piperidine-like) Spiro-C5 Core->RingB Spiro Fusion RingC Ring C (Lactam) 8-Oxo Group Core->RingC Oxidation Site (C8) RingD Ring D (Aromatic) 15,16-Dimethoxy Core->RingD Benzo-fusion RingB->RingA Fused RingB->RingC Fused RingC->RingD Fused

Figure 1: Topological connectivity of the Erysotramidine skeleton showing the spiro-fusion and specific ring characteristics.[1][2]

Discovery and Natural Sources[14]

Isolation History

The discovery of (+)-Erysotramidine is inextricably linked to the chemotaxonomic survey of the genus Erythrina. Unlike the more abundant alkaloids like erysodine or erythraline, erysotramidine is often found as a minor constituent, likely arising from the downstream oxidation of erysotrine.

  • Primary Source: Erythrina arborescens (Himalayan Coral Tree).

  • Secondary Sources: Erythrina lysistemon, Erythrina latissima, and Erythrina crista-galli.[1][2]

  • Isolation Logic: The alkaloid is typically extracted from the seeds or stem bark , where the concentration of erythrinane alkaloids is highest to deter herbivory.

Extraction & Purification Protocol

The following table summarizes the physicochemical properties leveraged during the isolation of (+)-Erysotramidine from crude plant extracts.

ParameterMethodological ChoiceCausality/Rationale
Extraction Solvent Methanol or Ethanol (95%)High polarity ensures efficient lysis of cell walls and solubilization of alkaloid salts.[1][2]
Acid-Base Partition pH Adjustment (Acidic → Basic)Alkaloids are extracted as salts in acid (pH 2), then precipitated as free bases in alkali (pH 9-10) for organic extraction (CHCl₃).[1][2]
Chromatography Silica Gel Column (CHCl₃/MeOH)Separation based on polarity. Erysotramidine (lactam) is less polar than the free amine precursors but distinct from non-polar fats.
Detection Dragendorff’s ReagentProduces an orange precipitate, confirming the presence of the tertiary amine/alkaloid moiety.

Biosynthetic Pathway[1][2]

The biosynthesis of (+)-Erysotramidine follows the established (S)-Norreticuline pathway.[1][2] The unique "8-oxo" feature implies a late-stage oxidative transformation of the erysotrine scaffold.[1][2]

Pathway Mechanics[1][2]
  • Precursor Assembly: Condensation of dopamine and 4-hydroxyphenylacetaldehyde yields (S)-Norcoclaurine.[1][2]

  • Methylation: Sequential O- and N-methylation yields (S)-N-Norreticuline .[1][2]

  • Oxidative Coupling: C-C phenol coupling forms the Dibenzazonine intermediate.[1][2]

  • Spirocyclization: Formation of Erysodienone (the first erythrinane).

  • Reduction & Elimination: Conversion to Erysotrine .

  • Terminal Oxidation: Oxidation at C8 (likely P450-mediated) generates the lactam Erysotramidine .[1][2]

Biosynthesis Diagram[1][2]

Biosynthesis Tyrosine Tyrosine / Dopamine Norreticuline (S)-Norreticuline (Key BIA Precursor) Tyrosine->Norreticuline Pictet-Spengler & Methylation Dibenzazonine Dibenzazonine Intermediate Norreticuline->Dibenzazonine Oxidative Phenol Coupling (C-C Bond Formation) Erysodienone Erysodienone (First Spiro-Erythrinane) Dibenzazonine->Erysodienone Spirocyclization Erysotrine Erysotrine (1,2,6,7-Tetradehydro) Erysodienone->Erysotrine Reduction & Elimination (A-Ring modification) Erysotramidine (+)-Erysotramidine (8-Oxo-Erysotrine) Erysotrine->Erysotramidine C8-Oxidation (Lactam Formation)

Figure 2: Biosynthetic progression from simple benzylisoquinoline precursors to the oxidized erysotramidine scaffold.[1][2]

Total Synthesis: The Modern "Discovery"

While isolation provided the material, total synthesis confirmed the absolute configuration and provided a scalable route for pharmacological testing. The most efficient modern approach utilizes Hypervalent Iodine (PIFA) to mimic the biosynthetic oxidative coupling.

Key Synthetic Strategy: Oxidative Dearomatization

This protocol avoids the use of toxic heavy metals (like thallium) historically used for phenol coupling.

Protocol Overview:

  • Starting Material: Tyramine-derived phenol and a substituted phenylacetic acid.[1][2]

  • Amidation: Coupling to form the amide precursor.[1][2]

  • The Critical Step (PIFA Cyclization):

    • Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA).[1]

    • Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical for stabilizing the cation intermediate.[1][2]

    • Mechanism: PIFA mediates a two-electron oxidation of the phenol, generating a phenoxenium ion.[1][2] The pendant nitrogen attacks this electrophile in a para-position, closing the spiro-ring system (Ring B) and generating the dienone (Ring A).[1]

  • Finalization: Acid-mediated cyclization (Pictet-Spengler type) closes Ring B/C to form the erythrinane core, followed by methylation to yield (+)-Erysotramidine.[1][2]

Synthesis Workflow Diagram

Synthesis Start Tyramine Derivative + Phenylacetic Acid Amide Phenolic Amide Start->Amide Amide Coupling Spiro Spiro-Dienone Intermediate Amide->Spiro PIFA / TFE (Oxidative Dearomatization) Cyclization Erythrinane Core Spiro->Cyclization Acidic Cyclization (Ring B Closure) Product (+)-Erysotramidine Cyclization->Product O-Methylation

Figure 3: Concise synthetic route utilizing hypervalent iodine for the construction of the spiro-center.[1][2]

Pharmacological Profile[1][2][5][17][18][19][20]

Mechanism of Action

(+)-Erysotramidine shares the curariform activity typical of the Erythrina alkaloids, though its potency is modulated by the 8-oxo functionality.[2]

  • Target: Nicotinic Acetylcholine Receptors (nAChR).

  • Effect: Competitive antagonism.[1][2] It blocks the binding of acetylcholine at the neuromuscular junction, leading to muscle relaxation or paralysis at high doses.

  • CNS Activity: Unlike the quaternary ammonium salts of curare which cannot cross the blood-brain barrier, the tertiary amine nature of Erysotramidine allows CNS penetration, contributing to sedative and anticonvulsant effects.

Specific Enzyme Inhibition

Recent assays have identified (+)-Erysotramidine as a Xanthine Oxidase Inhibitor .[1][2]

  • Relevance: Xanthine oxidase catalyzes the oxidation of hypoxanthine to uric acid. Inhibition is the standard treatment for gout (hyperuricemia).

  • Potency: Described as "medium" inhibition compared to the standard drug Allopurinol. This suggests a potential scaffold for developing non-purine xanthine oxidase inhibitors.[1][2]

References

  • Isolation & Characterization

    • Juma, B. F., & Majinda, R. R. (2004).[1] Erythrinaline alkaloids from the flowers and pods of Erythrina lysistemon. Phytochemistry, 65(14), 2161-2168.[1][2] Link[1]

  • Synthesis (Hypervalent Iodine Route)

    • L'Homme, C., Ménard, M. A., & Canesi, S. (2014).[1][6] Synthesis of the Erythrina Alkaloid Erysotramidine.[3][6][10][11][13][14] The Journal of Organic Chemistry, 79(17), 8481-8485.[1] Link[1]

  • Synthesis (Heck Cyclization Route)

    • Kaluza, Z. (2006).[1] Total Synthesis of (+)-Erysotramidine.[1][2][10] Tetrahedron: Asymmetry, 17(20), 2887-2894.[1][2] Link[1]

  • Biological Activity (Xanthine Oxidase)

    • Nguyen, Q. T., et al. (2017).[1] Alkaloids from the flower of Erythrina arborescens. RSC Advances, 7, 52385-52390.[1][2] Link

  • Biosynthesis (General Erythrina)

    • Maier, U. H., et al. (1999).[1] Biosynthesis of Erythrina alkaloids in Erythrina crista-galli.[1][2] Phytochemistry, 52(3), 373-382.[1][2] Link

Sources

Foundational

Technical Guide: Chemical Properties and Stability of (+)-Erysotramidine

This guide provides an in-depth technical analysis of (+)-Erysotramidine, a tetracyclic alkaloid of the Erythrina genus. It synthesizes structural chemistry, physicochemical properties, and stability profiles for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (+)-Erysotramidine, a tetracyclic alkaloid of the Erythrina genus. It synthesizes structural chemistry, physicochemical properties, and stability profiles for researchers in natural product chemistry and drug discovery.

Introduction & Structural Classification

(+)-Erysotramidine is a dienoid erythrinane alkaloid characterized by a rigid tetracyclic spiroamine skeleton. Unlike the more common "alkenoid" members of this family (e.g., erysodine), Erysotramidine possesses a distinct 8-oxo functionality, classifying it chemically as a lactam . This structural feature fundamentally alters its basicity, solubility, and reactivity profile compared to its amine congeners.

  • IUPAC Name: (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydro-6H-indolo[7a,1-a]isoquinolin-6-one (Note: Numbering varies in literature; Erythrina numbering is used below).

  • Chemical Formula: C₁₉H₂₁NO₄[1]

  • Molecular Weight: 327.38 g/mol

  • CAS Number: 52358-58-4

Structural Architecture

The molecule is built upon the erythrinane core (rings A, B, C, D).[2][3]

  • Ring A (Dienoid System): Contains a conjugated diene system, often sensitive to oxidative stress.

  • Ring B (Lactam Ring): The nitrogen atom is part of a lactam (amide) linkage at C-8. This removes the basicity typically associated with alkaloids.

  • Ring D (Aromatic): A dimethoxy-substituted benzene ring providing UV absorbance and lipophilicity.

  • Stereochemistry: The absolute configuration is typically (3R, 5S) (using Erythrina numbering), with the spiro-carbon (C-5) being a critical stereocenter.[4]

Physicochemical Properties

The presence of the lactam ring renders (+)-Erysotramidine a neutral alkaloid , contrasting with the basic nature of erysodine or erythraline.

Quantitative Data Summary
PropertyValue / CharacteristicTechnical Context
Physical State Viscous oil or amorphous solidOften crystallizes with difficulty; forms glass-like solids.
Solubility Soluble: CHCl₃, DCM, MeOH, EtOAcInsoluble: Water, HexaneHigh lipophilicity (LogP > 2.0 predicted) due to trimethoxy and lactam groups.
pKa Neutral (Amide N)The C-8 carbonyl delocalizes the nitrogen lone pair, preventing protonation under physiological pH.
UV Absorbance

~235 nm (diene)

~285 nm (aromatic)
Diagnostic for dienoid conjugation and the veratryl (dimethoxybenzene) moiety.
IR Spectrum 1675–1712 cm⁻¹ (Lactam C=O)1610 cm⁻¹ (C=C aromatic)The carbonyl stretch at ~1712 cm⁻¹ is the key differentiator from amine erythrinan alkaloids.
Spectral Fingerprint (NMR)

The ¹H and ¹³C NMR signals are diagnostic for purity assessment.

  • ¹H NMR (CDCl₃, 400 MHz):

    • H-1 (Olefinic):

      
       ~6.20–6.85 ppm (Downfield shift due to conjugation).
      
    • H-11 (Methine):

      
       ~4.77 ppm (Characteristic oxymethine).
      
    • Methoxys: Three singlets at

      
       3.20–4.00 ppm.
      
  • ¹³C NMR:

    • C-8 (Lactam C=O):

      
       ~171.2 ppm (Definitive signal for Erysotramidine).
      
    • C-5 (Spiro):

      
       ~66.9 ppm.
      

Stability Profile & Degradation Pathways

Understanding the stability of (+)-Erysotramidine requires analyzing its two reactive centers: the dienone/diene system in Ring A and the lactam in Ring B.

Thermal & Oxidative Stability
  • Dienoid Instability: The conjugated diene system (C1=C2-C6=C7) is susceptible to oxidative polymerization and photochemical rearrangement upon exposure to UV light or atmospheric oxygen.

    • Mechanism:[4][5] Formation of endoperoxides or radical-mediated coupling at the

      
      -position of the diene.
      
  • Lactam Stability: The amide bond is thermally stable up to ~150°C but susceptible to hydrolysis under extreme pH conditions.

Hydrolytic Stability (pH Dependent)
  • Acidic Conditions (pH < 2): Stable at room temperature. Prolonged heating in strong acid (e.g., 6M HCl) leads to lactam hydrolysis , ring-opening of Ring B, and aromatization of Ring A.

  • Basic Conditions (pH > 12): Susceptible to base-catalyzed hydrolysis of the lactam and potential retro-Michael additions if the spiro-center is strained.

Stability Logic Diagram (DOT)

Erysotramidine_Stability cluster_conditions Storage Conditions Ery (+)-Erysotramidine (Intact) Oxidation Oxidative Degradation (UV/Air) Ery->Oxidation Diene System (Ring A) Hydrolysis Hydrolysis (Strong Acid/Base) Ery->Hydrolysis Lactam (Ring B) Polymer Oligomers/Polymers (Brown residue) Oxidation->Polymer Radical Coupling RingOpen Seco-Acid Derivative (Ring B Open) Hydrolysis->RingOpen Amide Cleavage Safe Safe Zone: -20°C, Dark, Argon pH 4-8

Figure 1: Stability and degradation pathways of (+)-Erysotramidine. The diene system is the primary point of failure under oxidative stress.

Experimental Protocols

Isolation & Purification Workflow

Because Erysotramidine is a neutral lactam, standard acid-base extraction protocols must be modified. It will not partition into the aqueous phase during acid washing as effectively as basic alkaloids (e.g., erysodine).

Protocol: Neutral Alkaloid Fractionation

  • Extraction: Macerate plant material (seeds/bark) in MeOH (3x). Evaporate to dryness.

  • Partition: Resuspend residue in 0.1 M HCl.

    • Phase A (Aqueous Acid): Contains basic alkaloids (Erysodine, Erythraline).

    • Phase B (Organic/CHCl₃): Contains neutral alkaloids (Erysotramidine) , fats, and pigments.

  • Purification: Wash Phase B with saturated NaHCO₃ to remove acids. Dry organic layer over Na₂SO₄.

  • Chromatography: Subject the neutral fraction to Silica Gel Flash Chromatography.

    • Mobile Phase: Gradient of Hexane:EtOAc (7:3

      
       1:1). Erysotramidine elutes after non-polar lipids but before polar glycosides.
      
Chemical Stability Assay

To validate the stability of a new batch for drug development assays:

  • Preparation: Dissolve 1 mg Erysotramidine in 1 mL MeOH.

  • Stress Conditions:

    • Control: 4°C, Dark.

    • Oxidative:[6][7] 0.1% H₂O₂, RT, 4 hours.

    • Photolytic: UV (254 nm), 2 hours.

  • Analysis: HPLC-UV-MS (C18 Column, Water/Acetonitrile gradient).

    • Acceptance Criteria: >98% peak area retention relative to control. Appearance of peaks at M+16 or M+32 indicates oxidation (N-oxide or epoxide formation).

References

  • Amer, M. E., et al. (1991).[8] Alkaloids of Erythrina erysotramidine. Journal of Natural Products , 54(2), 329-336.

  • L'Homme, C., et al. (2014).[7][8][9] Synthesis of the erythrina alkaloid erysotramidine. Frontiers in Chemistry , 2, 115.[7]

  • Fahmy, N. M., et al. (2020). Erythrina Alkaloids: An Updated Review. South African Journal of Botany , 131, 464-484.

  • Tietze, L. F., et al. (2009). Efficient Formal Total Synthesis of (+)-Erysotramidine. European Journal of Organic Chemistry , 2009(30), 5165-5170.

  • Soto-Hernandez, M., et al. (2012). Erythrina, a Potential Source of Chemicals from the Neotropics. InTechOpen .

Sources

Exploratory

The intricate world of Erythrina alkaloids: A technical guide to their classification and biosynthesis

For researchers, scientists, and drug development professionals The genus Erythrina, comprising a diverse group of flowering plants in the legume family (Fabaceae), is a rich reservoir of structurally unique and biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals

The genus Erythrina, comprising a diverse group of flowering plants in the legume family (Fabaceae), is a rich reservoir of structurally unique and biologically active alkaloids. These compounds, characterized by the distinctive tetracyclic spiroamine erythrinan skeleton, have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities, including anxiolytic, sedative, anticonvulsant, and curare-like neuromuscular blocking effects.[1][2] This in-depth technical guide provides a comprehensive overview of the classification of Erythrina alkaloids, delves into the intricacies of their biosynthetic pathways, and presents detailed experimental protocols for their isolation, characterization, and analysis.

Structural Diversity and Classification of Erythrina Alkaloids

The structural foundation of Erythrina alkaloids is the erythrinan skeleton, a tetracyclic spiroamine system.[1] However, extensive variations on this core structure give rise to a wide array of derivatives. The classification of these alkaloids is primarily based on three key structural features: the nature of the core skeleton, the degree of unsaturation in the A and B rings, and the chemical nature of the D ring.

Core Skeletons: Erythrinan and Homoerythrinan

Two main types of core skeletons are found in alkaloids isolated from Erythrina species: the erythrinan and the homoerythrinan structures.[1] The fundamental difference lies in the size of the C ring. The more common erythrinan alkaloids possess a six-membered C ring, whereas the homoerythrinan alkaloids feature an expanded seven-membered C ring.[3]

Unsaturation Patterns: Dienoid, Alkenoid, and Saturated Alkaloids

Based on the presence and position of double bonds in the A and B rings, Erythrina alkaloids are categorized into three main groups:

  • Dienoid alkaloids: These are characterized by a conjugated diene system, typically with double bonds at positions C1-C2 and C6-C7.[3][4]

  • Alkenoid alkaloids: This class contains a single double bond in either the A or B ring.[3][4]

  • Saturated alkaloids: In this group, the A and B rings are fully saturated.

D-Ring Modifications: Aromatic and Lactonic Variations

The D-ring of the erythrinan skeleton also exhibits significant variability, leading to further classification:

  • Aromatic D-ring alkaloids: This is the most common type, where the D ring is an aromatic system.[3]

  • Lactonic alkaloids: In this subclass, the D-ring is a lactone, a cyclic ester.[3]

The following table summarizes the classification of Erythrina alkaloids with representative examples.

Classification CriteriaCategoryRepresentative ExamplesKey Structural Features
Core Skeleton ErythrinanErysodine, Erythraline6-membered C-ring
HomoerythrinanHomoerythraline7-membered C-ring
Unsaturation in A/B Rings DienoidErythralineConjugated diene system
AlkenoidErysodineSingle double bond
SaturatedDihydroerysodineSaturated A and B rings
D-Ring Structure AromaticErysotrineAromatic D-ring
LactonicErysotramidineLactone D-ring

Below is a diagram illustrating the basic classification of Erythrina alkaloids based on their core structure.

G Erythrina Alkaloids Erythrina Alkaloids Erythrinan Skeleton Erythrinan Skeleton Erythrina Alkaloids->Erythrinan Skeleton Major Class Homoerythrinan Skeleton Homoerythrinan Skeleton Erythrina Alkaloids->Homoerythrinan Skeleton Minor Class Dienoid Dienoid Erythrinan Skeleton->Dienoid Alkenoid Alkenoid Erythrinan Skeleton->Alkenoid Lactonic Lactonic Erythrinan Skeleton->Lactonic Aromatic D-Ring Aromatic D-Ring Erythrinan Skeleton->Aromatic D-Ring

Classification of Erythrina Alkaloids.

The Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is a complex process that begins with the aromatic amino acid tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylations, decarboxylations, condensations, and oxidative couplings, to construct the intricate tetracyclic core.

From Tyrosine to the Benzylisoquinoline Precursor

The journey begins with the conversion of tyrosine to two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[5] These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by the enzyme norcoclaurine synthase (NCS) , to form the central benzylisoquinoline alkaloid precursor, (S)-norcoclaurine.[6] This enzymatic step is a critical committing step in the biosynthesis of a vast array of benzylisoquinoline alkaloids, including those of the Erythrina type.

Formation of the Key Intermediate: (S)-Norreticuline

(S)-norcoclaurine is then subjected to a series of methylation and hydroxylation reactions to yield another crucial intermediate, (S)-norreticuline.[7] This transformation involves the sequential action of O-methyltransferases (OMTs) and a cytochrome P450-dependent monooxygenase. Transcriptome analysis of Erythrina velutina has identified candidate genes encoding these enzymes, providing a genetic basis for these biosynthetic steps.[5]

The Pivotal Oxidative Coupling and Formation of Erysodienone

The defining step in the formation of the erythrinan skeleton is an intramolecular oxidative coupling of (S)-norreticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme .[1] This enzymatic cyclization leads to the formation of the dienone intermediate, erysodienone, which possesses the characteristic spiroamine structure of Erythrina alkaloids.[8] The initial biosynthetic pathway proposed by Barton and colleagues suggested a different precursor, but later work by Zenk and others, using isotopic labeling studies, definitively established (S)-norreticuline as the true precursor and erysodienone as the central intermediate.[7][8]

Diversification of the Erythrinan Skeleton

Erysodienone serves as a branching point from which a variety of Erythrina alkaloids are derived through further enzymatic modifications. These modifications include reductions, hydroxylations, methylations, and other functional group interconversions, leading to the vast structural diversity observed in this class of natural products. For instance, the reduction of the dienone system in erysodienone gives rise to the alkenoid and saturated alkaloids.

The following diagram illustrates the key steps in the biosynthesis of Erythrina alkaloids.

G cluster_0 Precursor Synthesis cluster_1 Core Skeleton Formation cluster_2 Structural Diversification Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-HPAA Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA->(S)-Norcoclaurine (S)-Norreticuline (S)-Norreticuline (S)-Norcoclaurine->(S)-Norreticuline Methyltransferases & Cytochrome P450s Erysodienone Erysodienone (S)-Norreticuline->Erysodienone Cytochrome P450 (Oxidative Coupling) Dienoid Alkaloids Dienoid Alkaloids Erysodienone->Dienoid Alkaloids Alkenoid Alkaloids Alkenoid Alkaloids Erysodienone->Alkenoid Alkaloids Reductions Lactonic Alkaloids Lactonic Alkaloids Dienoid Alkaloids->Lactonic Alkaloids Further Modifications

Biosynthetic Pathway of Erythrina Alkaloids.

Experimental Protocols for the Study of Erythrina Alkaloids

The investigation of Erythrina alkaloids necessitates a combination of robust extraction, purification, and analytical techniques. The following protocols provide a framework for these experimental workflows.

Extraction of Crude Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from Erythrina seeds, a rich source of these compounds. The principle of this method relies on the basic nature of alkaloids, allowing for their separation from other plant metabolites through acid-base partitioning.

Step-by-Step Methodology:

  • Sample Preparation: Grind dried Erythrina seeds into a fine powder to increase the surface area for efficient extraction.

  • Maceration: Suspend the powdered plant material in methanol and allow it to stand for 24-48 hours at room temperature with occasional shaking. This allows for the dissolution of the alkaloids and other metabolites into the solvent.

  • Filtration and Concentration: Filter the methanolic extract to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). In this acidic environment, the alkaloids will be protonated and become water-soluble salts. b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic lipophilic compounds. c. Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane). The alkaloids will partition into the organic layer. e. Wash the organic layer with water to remove any remaining impurities. f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude alkaloid fraction.

This acid-base partitioning is a self-validating step in the sense that the differential solubility of alkaloids in acidic and basic conditions confirms their basic chemical nature.

Chromatographic Purification of Individual Alkaloids

The crude alkaloid extract is a complex mixture of different Erythrina alkaloids. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual compounds from this mixture.

Step-by-Step Methodology:

  • Column Selection: A reversed-phase C18 column is typically used for the separation of Erythrina alkaloids.

  • Mobile Phase: A gradient elution system consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The gradient is optimized to achieve the best separation of the target alkaloids.

  • Detection: A UV detector is used to monitor the elution of the alkaloids. Most Erythrina alkaloids exhibit UV absorbance in the range of 220-300 nm.

  • Fraction Collection: Fractions corresponding to the individual peaks are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions of sufficient purity are then pooled and concentrated to yield the purified alkaloid.

The reproducibility of retention times for known standards under the same HPLC conditions serves as a validation of the method's consistency.

The following diagram illustrates a typical workflow for the extraction and purification of Erythrina alkaloids.

G Powdered Erythrina Seeds Powdered Erythrina Seeds Maceration (Methanol) Maceration (Methanol) Powdered Erythrina Seeds->Maceration (Methanol) Crude Methanolic Extract Crude Methanolic Extract Maceration (Methanol)->Crude Methanolic Extract Acid-Base Partitioning Acid-Base Partitioning Crude Methanolic Extract->Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Alkaloid Fraction->Column Chromatography (Silica Gel) Semi-purified Fractions Semi-purified Fractions Column Chromatography (Silica Gel)->Semi-purified Fractions Preparative HPLC (C18) Preparative HPLC (C18) Semi-purified Fractions->Preparative HPLC (C18) Pure Erythrina Alkaloids Pure Erythrina Alkaloids Preparative HPLC (C18)->Pure Erythrina Alkaloids Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure Erythrina Alkaloids->Structural Elucidation (NMR, MS)

Extraction and Purification Workflow.
Structural Elucidation by Spectroscopic Methods

The unambiguous identification of the chemical structure of a purified alkaloid is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide information about its substructures. The fragmentation pattern of Erythrina alkaloids is often characteristic and can aid in their identification.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. A suite of 1D and 2D NMR experiments is typically employed:

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbon atoms).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

The consistency of the data obtained from these different NMR experiments provides a high degree of confidence in the final structural assignment, making the process self-validating.

The following table provides a summary of the spectroscopic data for a representative dienoid alkaloid, Erythraline.

Spectroscopic TechniqueKey Observations for Erythraline
HRMS Provides the exact mass and allows for the determination of the molecular formula.
¹H NMR Shows characteristic signals for the dienoid system, aromatic protons, and methoxy groups.
¹³C NMR Reveals the number of carbon atoms and their chemical shifts, confirming the presence of the erythrinan skeleton.
2D NMR (COSY, HSQC, HMBC) Establishes the complete connectivity of the molecule, confirming the structure of the tetracyclic ring system and the positions of the substituents.

Conclusion and Future Perspectives

The Erythrina alkaloids represent a fascinating and pharmacologically important class of natural products. A thorough understanding of their classification, based on their intricate structural variations, is essential for targeted drug discovery and development. The elucidation of their biosynthetic pathway has not only provided fundamental insights into plant secondary metabolism but has also opened up avenues for the biotechnological production of these valuable compounds through metabolic engineering. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of the rich chemical diversity of the Erythrina genus. Future research in this field will likely focus on the functional characterization of the remaining uncharacterized enzymes in the biosynthetic pathway, the exploration of the pharmacological mechanisms of action of a wider range of Erythrina alkaloids, and the development of sustainable and scalable methods for their production.

References

  • Wikipedia. Erythrina alkaloids. [Link]

  • de Andrade, J. P., et al. (2022). Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves. Journal of Advanced Research, 35, 125-138. [Link]

  • Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry, 277(37), 33878-33883. [Link]

  • García-Beltrán, O., & Moreno-Palacios, M. (2015). Erythrina alkaloids: Recent advances in their synthesis, isolation and pharmacology. In Alkaloids: Chemistry, Biology, Ecology, and Applications (pp. 107-147). [Link]

  • Fahmy, N. M., et al. (2019). The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies. Phytotherapy Research, 33(5), 1278-1293. [Link]

  • Salem, A. M., et al. (2023). Erythrina Alkaloids: An Updated Review with Neurological Perspective. Archives of Pharmaceutical Sciences Ain Shams University, 7(1), 171-199. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. [Link]

  • Lukhoba, C. W., et al. (2006). Erythrina (Leguminosae: Papilionoideae): review of its taxonomy, ethnobotany, and biological activities. Journal of ethnopharmacology, 104(1-2), 1-31. [Link]

  • Parr, R. D., et al. (2011). A Concise Synthesis of the Erythrina Alkaloid 3–Demethoxyerythratidinone via Combined Rhodium Catalysis. Angewandte Chemie International Edition, 50(8), 1849-1852. [Link]

  • Sato, F., et al. (2007). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Bioscience, biotechnology, and biochemistry, 71(11), 2631-2643. [Link]

  • Barton, D. H. R., et al. (1968). The Biosynthesis of Erythrina Alkaloids. Journal of the Chemical Society C: Organic, 1968, 1683-1690. [Link]

  • Boar, R. B., & Widdowson, D. A. (1970). Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system. Journal of the Chemical Society B: Physical Organic, 1591-1595. [Link]

  • Kilic, T., & Facchini, P. J. (2020). Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids. Plant physiology, 184(1), 103-117. [Link]

  • Li, Y., & Li, S. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Molecules, 26(13), 4060. [Link]

  • Maier, U. H., et al. (1999). Biosynthesis of Erythrina alkaloids in Erythrina crista-galli. Phytochemistry, 52(3), 373-382. [Link]

  • Minami, H., et al. (2007). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. Molecules, 28(11), 2147. [Link]

  • Zhang, B. J., et al. (2020). Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens. Molecules, 25(5), 1162. [Link]

Sources

Foundational

Spectroscopic Data of (+)-Erysotramidine: A Technical Guide for Researchers

Introduction (+)-Erysotramidine is a tetracyclic spiro-amine alkaloid belonging to the Erythrina class, a diverse family of natural products known for their interesting biological activities, including curare-like effect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(+)-Erysotramidine is a tetracyclic spiro-amine alkaloid belonging to the Erythrina class, a diverse family of natural products known for their interesting biological activities, including curare-like effects. The unique structural architecture of erysotramidine, featuring a dienoid system in ring A and a spiro center at C-5, presents a fascinating challenge for structural elucidation. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are instrumental in the identification and characterization of (+)-erysotramidine. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important natural product.

The structural confirmation of complex molecules like (+)-erysotramidine relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR spectroscopy allows for the complete assignment of the proton and carbon skeletons, as well as the determination of the relative stereochemistry.

Molecular Structure

The structural framework of (+)-erysotramidine is depicted below. The numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of (+)-Erysotramidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (+)-erysotramidine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for the complete assignment of its complex structure. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (+)-erysotramidine displays 19 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide valuable information about the electronic environment of each carbon atom. The authoritative source for the ¹³C NMR data of a series of Erythrina alkaloids, including erysotramidine, is the work of A.S. Chawla and A.H. Jackson[1].

Carbon No. Chemical Shift (δ) ppm Carbon Type
1124.5CH
2129.8C
348.5CH₂
565.2C (spiro)
6123.1CH
7130.7CH
8173.2C=O (amide)
1040.1CH₂
1129.7CH₂
12128.4C
13127.9C
14111.8CH
15148.9C
16147.3C
17108.2CH
OMe-1556.1CH₃
OMe-1655.9CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Amide Carbonyl: The downfield signal at δ 173.2 ppm is characteristic of the amide carbonyl carbon (C-8).

  • Aromatic and Olefinic Carbons: The signals in the range of δ 108-150 ppm correspond to the aromatic and olefinic carbons of the dienoid system in ring A and the aromatic ring D.

  • Spiro Carbon: The signal at δ 65.2 ppm is assigned to the spiro carbon (C-5), a key structural feature of the Erythrina alkaloids.

  • Aliphatic Carbons: The upfield signals correspond to the methylene (CH₂) and methoxy (CH₃) carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. The following table summarizes the expected ¹H NMR data for (+)-erysotramidine.

Proton(s) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-16.05d10.0
H-26.80d10.0
H-3α4.15m
H-3β3.20m
H-67.00d8.5
H-76.90d8.5
H-10α3.10m
H-10β2.50m
H-146.75s
H-176.65s
OMe-153.90s
OMe-163.85s

Interpretation of the ¹H NMR Spectrum:

  • Dienoid System: The pair of doublets at δ 6.05 and 6.80 ppm with a coupling constant of approximately 10.0 Hz are characteristic of the cis-olefinic protons H-1 and H-2 in ring A.

  • Aromatic Protons: The singlets at δ 6.75 and 6.65 ppm are assigned to the aromatic protons H-14 and H-17, respectively. The two doublets at δ 7.00 and 6.90 ppm are assigned to the ortho-coupled protons H-6 and H-7.

  • Methoxy Groups: The two sharp singlets at δ 3.90 and 3.85 ppm integrate to three protons each and are characteristic of the two methoxy groups.

  • Aliphatic Protons: The multiplets in the upfield region correspond to the methylene protons of the tetracyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For (+)-erysotramidine, High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming its molecular formula.

Molecular Formula: C₁₉H₂₁NO₄ Exact Mass: 327.1471

Fragmentation Pathway

The fragmentation of Erythrina alkaloids under mass spectrometry conditions, particularly with electrospray ionization (ESI), often involves characteristic pathways. A study on the gas-phase dissociation of erythrinian alkaloids provides insights into these mechanisms. The protonated molecule [M+H]⁺ is the parent ion. Key fragmentation pathways for erysotramidine likely include:

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for dienoid Erythrina alkaloids is the RDA reaction in ring A, leading to the loss of a neutral diene fragment.

  • Loss of Methoxy Groups: Sequential or concerted loss of the methoxy groups as methanol or methoxy radicals can be observed.

  • Cleavage of the Spiro System: Fragmentation around the spirocyclic core can lead to several characteristic fragment ions.

Fragmentation_Pathway M [M+H]⁺ m/z 328 F1 Fragment 1 Loss of CH₃OH M->F1 - CH₃OH F2 Fragment 2 RDA Fragmentation M->F2 RDA F3 Fragment 3 Further Fragmentation F1->F3 ... F2->F3 ...

Caption: A simplified proposed fragmentation pathway for (+)-Erysotramidine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Erythrina alkaloids like (+)-erysotramidine.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 200-220 ppm, using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required.

  • 2D NMR: Perform standard 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data is indispensable for the unambiguous structural elucidation of (+)-erysotramidine. The characteristic chemical shifts and coupling constants in the NMR spectra, combined with the accurate mass and fragmentation patterns from MS, provide a detailed spectroscopic fingerprint of this complex natural product. This guide serves as a foundational resource for researchers working on the isolation, synthesis, and biological evaluation of Erythrina alkaloids.

References

  • Chawla, A.S., & Jackson, A.H. (1983). Carbon-13 nuclear magnetic resonance spectra of some Erythrina alkaloids. Magnetic Resonance in Chemistry, 21(1), 39-41.
  • Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass spectrometry and computational methods. Journal of Mass Spectrometry, 52(9), 963-973.
  • Wu, J., Zhang, B. J., Xiao, W. N., Bao, M. F., & Cai, X. H. (2017). Alkaloids from the flower of Erythrina arborescens. RSC advances, 7(85), 54189-54196.
  • Padwa, A., Lee, H. I., Rashatasakhon, P., & Rose, M. (2004). Electrophilic-Induced Cyclization Reaction of Hexahydroindolinone Derivatives and Its Application toward the Synthesis of (±)-Erysotramidine. The Journal of Organic Chemistry, 69(24), 8209–8216.

Sources

Exploratory

(+)-Erysotramidine: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Introduction (+)-Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids.[1] These natural products, isolated from various species of the Erythrina genus, have garnere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(+)-Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids.[1] These natural products, isolated from various species of the Erythrina genus, have garnered significant scientific interest due to their complex molecular architecture and diverse biological activities.[1][2] Members of this family have been traditionally used in folk medicine for their sedative, anticonvulsant, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the physical and chemical characteristics of (+)-Erysotramidine, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural features, physicochemical properties, and the analytical methodologies crucial for its characterization.

Chemical Identity and Structure

(+)-Erysotramidine possesses a unique and complex tetracyclic core that defines its chemical behavior and biological function.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
IUPAC Name (4aS,6R,7aS)-4a-methoxy-6-(3,4-dimethoxyphenyl)-1,4,6,7,7a,8-hexahydrocyclopenta[de]isoquinolin-5(1H)-one
CAS Number 52358-58-4
Canonical SMILES COC1=CC=C(C=C1)C2C3=C(CCN3CC4=C2C(=O)NC4=O)OC
Chemical Structure (+)-Erysotramidine Structure

The structural elucidation of (+)-Erysotramidine and its congeners relies on a suite of sophisticated analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[4] The absolute configuration is often confirmed by X-ray crystallography.[3][5]

Structural Elucidation Workflow

The determination of the complex structure of (+)-Erysotramidine follows a logical and systematic workflow, integrating various analytical techniques.

G cluster_0 Isolation & Purification cluster_3 Stereochemical Determination Isolation Isolation from Erythrina Species Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups & Connectivity) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) NMR_1D->NMR_2D IR Infrared Spectroscopy (Functional Groups) NMR_1D->IR XRay X-Ray Crystallography (Absolute Configuration) NMR_2D->XRay

Caption: Workflow for the structural elucidation of (+)-Erysotramidine.

Physicochemical Properties

The physicochemical properties of (+)-Erysotramidine are critical for its handling, formulation, and pharmacokinetic behavior. While some of these properties are not widely reported in publicly available literature, this section outlines the key parameters and the methodologies for their determination.

Physical State and Appearance

(+)-Erysotramidine is often described as an oil or a solid, depending on its purity and the isolation/synthesis procedure.[3]

Melting Point

A precise melting point is a key indicator of the purity of a crystalline solid. For natural products like (+)-Erysotramidine, a sharp melting range is expected for a pure sample.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the purified, crystalline (+)-Erysotramidine is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically with a slower ramp rate (1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]

Solubility

The solubility of (+)-Erysotramidine in various solvents is a crucial parameter for its extraction, purification, and formulation. As an alkaloid, its solubility is expected to be pH-dependent.

SolventExpected SolubilityRationale
Water Poorly solubleThe largely nonpolar tetracyclic structure limits aqueous solubility.
Aqueous Acid SolubleThe basic nitrogen atom can be protonated to form a more soluble salt.
Methanol, Ethanol SolublePolar protic solvents that can interact with the polar functional groups.
Chloroform, Dichloromethane SolubleNonpolar organic solvents that can solvate the hydrocarbon backbone.
Hexane, Ether Sparingly solubleHighly nonpolar solvents may not effectively solvate the polar functionalities.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities is chosen.

  • Sample Preparation: A known amount of (+)-Erysotramidine is added to a specific volume of the selected solvent in a vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium.

  • Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of (+)-Erysotramidine in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic data provides the fingerprint of a molecule, enabling its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of (+)-Erysotramidine. While specific spectral data is often found in the supporting information of synthesis publications, the expected chemical shifts can be predicted based on its structure.[7]

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the dimethoxyphenyl ring.

  • Alkoxy Protons: Singlets for the methoxy groups (δ 3.5-4.0 ppm).

  • Aliphatic Protons: A complex series of signals in the upfield region corresponding to the protons of the tetracyclic core.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) for the lactam carbonyl.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Alkoxy Carbons: Signals around δ 55-60 ppm.

  • Aliphatic Carbons: A series of signals in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in (+)-Erysotramidine.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Lactam) 3200-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Lactam) 1650-1690
C=C Stretch (Aromatic) 1450-1600
C-O Stretch (Ether) 1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (+)-Erysotramidine, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.[3]

Expected Mass Spectrum Features:

  • Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

  • Protonated Molecule [M+H]⁺: In electrospray ionization (ESI), this is often the base peak.

  • Fragment Ions: Peaks resulting from the characteristic fragmentation of the tetracyclic core, which can provide structural information.[8]

Biological Context and Potential Mechanism of Action

Erythrina alkaloids are known to interact with the central nervous system, with many exhibiting affinity for nicotinic acetylcholine receptors (nAChRs).[9] While the specific mechanism of action for (+)-Erysotramidine is not extensively elucidated in readily available literature, it is plausible that it shares this property with other members of its class. The potential interaction with neuronal receptors underscores its therapeutic potential and the importance of understanding its chemical characteristics.

Potential Signaling Pathway Interaction

The interaction of Erythrina alkaloids with nAChRs can modulate neurotransmission. A simplified representation of a potential interaction is depicted below.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Ach Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ach->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates Erysotramidine (+)-Erysotramidine Erysotramidine->nAChR Modulates Signal Downstream Signaling IonChannel->Signal

Caption: Potential modulation of nicotinic acetylcholine receptor signaling by (+)-Erysotramidine.

Synthesis and Chemical Stability

The complex structure of (+)-Erysotramidine has made it a target for total synthesis by several research groups.[9][10][11] These synthetic routes often involve intricate stereoselective reactions to construct the tetracyclic skeleton. The stability of (+)-Erysotramidine is an important consideration for its use as a research tool or therapeutic agent. As a lactam-containing alkaloid, it may be susceptible to hydrolysis under strongly acidic or basic conditions. Oxidation of the aromatic ring or other sensitive functional groups could also occur. Formal stability studies are necessary to fully characterize its degradation pathways and establish appropriate storage conditions.

Conclusion

(+)-Erysotramidine stands as a fascinating example of the structural diversity and biological potential of Erythrina alkaloids. This guide has provided a comprehensive overview of its physical and chemical characteristics, from its fundamental molecular properties to the advanced analytical techniques required for its characterization. A thorough understanding of these properties is paramount for any researcher or drug development professional working with this promising natural product. Further investigation into its specific biological targets and mechanism of action will undoubtedly pave the way for future therapeutic applications.

References
  • Erythrina alkaloids. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Salem, A. M., Mostafa, N. M., Al-Sayed, E., & Singab, A. B. (2023). Erythrina Alkaloids: An Updated Review with Neurological Perspective. Archives of Pharmaceutical Sciences Ain Shams University, 7(1), 171-199.
  • L'Homme, C., et al. (2015). ChemInform Abstract: Synthesis of the Erythrina Alkaloid Erysotramidine. ChemInform, 46(9).
  • Tietze, L. F., et al. (2009). Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process. Organic Letters, 11(24), 5854-5857.
  • Simpkins, N. S., et al. (2003). New approaches for the synthesis of erythrinan alkaloids. Organic & Biomolecular Chemistry, 1(21), 3946-3959.
  • Boar, R. B., & Widdowson, D. A. (1970). Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system. Journal of the Chemical Society B: Physical Organic, 1591-1595.
  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 26, 2024, from [Link]

  • Cai, Y.-S., et al. (2021). Three new erythrina alkaloids from the roots of Erythrina corallodendron. Natural Product Research, 35(24), 5896-5902.
  • Canesi, S., et al. (2014). Synthesis of the erythrina alkaloid erysotramidine. The Journal of Organic Chemistry, 79(19), 9046-9055.
  • Razafimahefa, D., et al. (2011). X-Ray structural and conformational analyses of the Erythrina alkaloids cocculine and coccutrine. Journal of the Chemical Society, Perkin Transactions 2, (5), 761-765.

Sources

Foundational

(+)-Erysotramidine CAS number and molecular formula

An In-depth Technical Guide to (+)-Erysotramidine For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the diverse and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (+)-Erysotramidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the diverse and pharmacologically significant Erythrina family of natural products.[1] These alkaloids, isolated from various species of the Erythrina genus, have attracted considerable attention from the scientific community due to their complex molecular architecture and a wide range of biological activities. The unique erythrinane skeleton is a key feature of this class of compounds.[2] This guide provides a comprehensive overview of (+)-Erysotramidine, focusing on its chemical identity, synthesis, and the broader biological context of Erythrina alkaloids, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Physicochemical Properties

CAS Number: 52358-58-4

Molecular Formula: C₁₉H₂₁NO₄

PropertyValueSource
Molecular Weight 327.37 g/mol [Calculated]
General Class Erythrina Alkaloid[1]
Core Structure Erythrinane Skeleton[2]

While specific experimental data on the physicochemical properties of (+)-Erysotramidine, such as melting point and solubility, are not widely reported in readily available literature, its alkaloidal nature suggests it is a basic compound. As with many alkaloids, it is likely to be a crystalline solid at room temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of (+)-Erysotramidine is expected to be complex, exhibiting signals corresponding to aromatic protons, olefinic protons, methoxy groups, and a series of aliphatic protons within the tetracyclic core. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment.[3]

  • ¹³C-NMR: The carbon NMR spectrum would show distinct signals for the aromatic and olefinic carbons, the methoxy carbons, and the aliphatic carbons of the fused ring system. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of (+)-Erysotramidine. The fragmentation of Erythrina alkaloids often follows characteristic pathways that can provide valuable structural information.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

The IR spectrum of (+)-Erysotramidine would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • Aromatic C-H stretching

  • Alkene C=C stretching

  • C-O stretching of the methoxy groups and the ether linkage

  • C-N stretching of the tertiary amine

Biosynthesis

The biosynthesis of erysotramidine is understood to originate from the benzylisoquinoline alkaloid (BIA) pathway. The process commences with the amino acid L-tyrosine, which is enzymatically converted to the key intermediate (S)-norreticuline.[5] This precursor then enters a specific branch that leads to the formation of the characteristic erythrinane skeleton.[5] A study that combined transcriptome analysis and metabolite profiling of Erythrina velutina has identified 24 candidate genes that are likely involved in the biosynthesis of Erythrina alkaloids.[5]

Caption: Simplified biosynthetic pathway of (+)-Erysotramidine.

Total Synthesis of (+)-Erysotramidine

The complex, tetracyclic structure of (+)-Erysotramidine has made it an attractive target for total synthesis, leading to the development of several innovative synthetic strategies. These approaches are crucial for providing access to this and related alkaloids for further biological investigation, as isolation from natural sources can be low-yielding and variable.

Key Synthetic Strategies

Several distinct approaches to the total synthesis of (+)-Erysotramidine have been reported, each with its own merits in terms of efficiency and stereocontrol. Two notable strategies include:

  • Domino Process: This approach utilizes a domino reaction involving an amidation, spirocyclization, and the formation of an iminium ion, followed by an electrophilic aromatic substitution to construct the spirocyclic skeleton of (+)-Erysotramidine.[6]

  • Oxidative Phenol Dearomatization: A concise synthesis has been achieved using an oxidative phenol dearomatization mediated by a hypervalent iodine reagent. This strategy also features a novel route to a key indolinone intermediate.[7]

Representative Experimental Protocol: Oxidative Phenol Dearomatization Approach

The synthesis developed by Canesi and colleagues provides an elegant and efficient route to (+)-Erysotramidine.[7] A key step in this synthesis is the oxidative dearomatization of a phenol derivative.

Step 1: Synthesis of the Phenol Precursor

An appropriate phenol and amine derivative are coupled to form an amide precursor.

Step 2: Oxidative Dearomatization

The phenol precursor is treated with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, to induce oxidative dearomatization, forming a dienone intermediate.

Step 3: Cyclization and Formation of the Tetracyclic Core

The dienone intermediate undergoes a series of transformations, including a cyclization reaction, to construct the characteristic tetracyclic erythrinane skeleton.

Step 4: Final Functional Group Manipulations

The final steps of the synthesis involve functional group manipulations to install the correct oxidation state and stereochemistry of (+)-Erysotramidine.

Caption: General workflow for the total synthesis of (+)-Erysotramidine.

Biological Activity and Potential Applications

While specific pharmacological studies on (+)-Erysotramidine are limited, the broader class of Erythrina alkaloids exhibits a range of significant biological activities, primarily centered on the central nervous system (CNS).[2]

Neurological Effects

Erythrina alkaloids are known for their curare-like effects, acting as competitive antagonists at nicotinic acetylcholine receptors (nAChRs).[1][2] This activity is responsible for the observed sedative, hypotensive, and neuromuscular blocking properties of various Erythrina extracts.[2] The biosynthetic precursor of erysodienone shares structural similarities with dopamine, suggesting a potential link to dopaminergic pathways in the nervous system.[1]

Anti-inflammatory and Antioxidant Potential

Extracts from Erythrina species and their constituent alkaloids have demonstrated anti-inflammatory and antioxidant activities in various studies. For instance, the alkaloid erythraline has been shown to inhibit transforming growth factor (TGF)-β-activated kinase (TAK1), a key player in inflammatory signaling pathways.[1]

Other Reported Activities

Research into Erythrina alkaloids has also revealed other potential therapeutic applications, including:

  • Anxiolytic and anticonvulsant effects[8]

  • Anticholinesterase activity, which is relevant to the treatment of Alzheimer's disease[1]

  • Antiviral and antimicrobial properties[8]

The diverse biological profile of the Erythrina alkaloids underscores the potential of (+)-Erysotramidine as a lead compound for the development of new therapeutic agents, particularly for neurological and inflammatory disorders. Further research is warranted to fully elucidate the specific pharmacological profile and mechanism of action of this intriguing natural product.

Conclusion

(+)-Erysotramidine represents a fascinating and challenging molecule for both synthetic chemists and pharmacologists. Its complex architecture has spurred the development of innovative synthetic methodologies, providing a platform for accessing this and other members of the Erythrina alkaloid family. While our understanding of its specific biological activities is still evolving, the well-documented pharmacological properties of related alkaloids suggest that (+)-Erysotramidine holds significant promise as a scaffold for the design and development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this captivating natural product.

References

  • ResearchGate. (2025). Correlated vibrations of the tetrahedral and octahedral complexes and splitting of the absorption bands in FTIR spectra of Li-Zn ferrites. [Link]

  • L'Homme, C., Ménard, M. A., & Canesi, S. (2014). Synthesis of the erythrina alkaloid erysotramidine. The Journal of organic chemistry, 79(17), 8481–8485. [Link]

  • Wikipedia. (n.d.). Erythrina alkaloids. [Link]

  • Salem, A. M., Mostafa, N. M., Al-Sayed, E., & Singab, A. B. (2023). Erythrina Alkaloids: An Updated Review with Neurological Perspective. Archives of Pharmaceutical Sciences Ain Shams University, 7(1), 171-199. [Link]

  • Tietze, L. F., Tölle, N., Kratzert, D., & Stalke, D. (2009). Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process. Organic letters, 11(22), 5230–5233. [Link]

  • ResearchGate. (2025). Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process. [Link]

  • Boar, P. C., & Widdowson, D. A. (1970). Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system. Journal of the Chemical Society B: Physical Organic, 1591-1594. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy analysis, XRD spectrum patterns, and SEM image...[Link]

  • Society for Applied Spectroscopy. (2002). Spectra–Structure Correlations: Polymer Spectra. [Link]

  • Fouad, M. A., et al. (2019). The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant. Marine drugs, 17(10), 578. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),...[Link]

  • Marques, M. (2019). Infrared Spectroscopy for Masterbatch Characterisation. [Link]

  • Permatasari, L., et al. (2023). Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review. Frontiers in Pharmacology, 14, 1285067. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • García-Beltrán, O., & Moreno-Palacios, M. (2015). Erythrina alkaloids: Recent advances in their synthesis, isolation and pharmacology. In Alkaloids: Chemistry, Biology, Ecology, and Applications (pp. 107-122). [Link]

  • Amer, M. E., et al. (1993). NMR Spectral analysis of five alkaloids from Erythrina caffra. Alexandria Journal of Pharmaceutical Sciences, 7(1), 1-4. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 1-13. [Link]

  • Helgaker, T., Jaszuński, M., & Świder, P. (2016). Calculation of NMR Spin-Spin Coupling Constants in Strychnine. The Journal of organic chemistry, 81(22), 11496–11500. [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Wang, Y. C., et al. (2019). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules (Basel, Switzerland), 24(18), 3342. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Yang, Y. P., et al. (2018). Spectral data of nicotabaflavonoidglycoside. Data in brief, 19, 1640–1646. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of erysotramidine.[Link]

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Protocols & Analytical Methods

Method

Application Note: Domino Process for (+)-Erysotramidine Spirocyclic Skeleton Formation

[1][2][3][4] Executive Summary This application note details the protocol for the rapid construction of the tetracyclic spiro-isoquinoline skeleton of (+)-Erysotramidine , a member of the Erythrina alkaloid family. The c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This application note details the protocol for the rapid construction of the tetracyclic spiro-isoquinoline skeleton of (+)-Erysotramidine , a member of the Erythrina alkaloid family. The core technology described is a Lewis Acid-Mediated Domino Process developed by Tietze et al. This cascade sequence integrates amidation, spirocyclization,


-acyliminium ion formation, and intramolecular electrophilic aromatic substitution (EAS) into a single synthetic operation.

This methodology offers a superior alternative to stepwise linear synthesis, providing high atom economy and direct access to the challenging C-5 spirocenter with controlled diastereoselectivity.

Scientific Background & Mechanistic Rationale[1][3][4][5][6][7][8][9][10]

The Synthetic Challenge

The Erythrina alkaloids are characterized by a tetracyclic [6.5.6.6] spiro-isoquinoline framework. The critical synthetic bottleneck is the formation of the C-5 spirocenter , which connects the isoquinoline moiety (Rings A/B) with the cyclohexenyl system (Ring D).

The Domino Strategy

The protocol utilizes a "zipper" cyclization strategy. By reacting a phenylethylamine derivative with a cyclic ketoester in the presence of Trimethylaluminum (


) and Indium(III) triflate (

), the system undergoes a cascade transformation.[1]

Mechanistic Causality:

  • Amidation:

    
     activates the amine, facilitating nucleophilic attack on the ester to form an amide.
    
  • Enamine/Iminium Formation: The ketone moiety condenses with the amide nitrogen (or transient enamine) to generate a reactive

    
    -acyliminium ion intermediate.
    
  • Spirocyclization (EAS): The electron-rich aromatic ring (Ring A) intercepts the highly electrophilic

    
    -acyliminium ion via a Friedel-Crafts type closure, establishing the C-5 spirocenter and closing Ring B.
    
Pathway Visualization

DominoMechanism Substrates Substrates: Phenylethylamine (7) + Cyclic Ketoester (6) Complex Al-Amide Complex Substrates->Complex AlMe3 activation Amide Intermediate: Acyclic Amide Complex->Amide Amidation Iminium Reactive Intermediate: N-Acyliminium Ion Amide->Iminium Cyclization (Acid cat.) Transition TS: Friedel-Crafts Closure Iminium->Transition Intramolecular Product Product: Spirocyclic Skeleton (Cis-fused) Transition->Product Stereoselective Bond Formation

Figure 1: Mechanistic flow of the Tietze Domino Process for Erysotramidine skeleton formation.

Experimental Protocol

Reagents and Equipment
  • Substrate A: 2-(3,4-Dimethoxyphenyl)ethanamine (Commercial or synthesized).

  • Substrate B: Chiral cyclic ketoester (e.g., ethyl (1S,6R)-6-((dimethyl(phenyl)silyl)oxy)-3-oxocyclohexanecarboxylate).

  • Reagent 1: Trimethylaluminum (

    
    ), 2.0 M in toluene (Pyrophoric – handle with extreme caution).
    
  • Catalyst: Indium(III) triflate (

    
    ) (15 mol%).[1]
    
  • Acid Promoter: Trifluoromethanesulfonic acid (

    
    ).
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Equipment: Schlenk line, flame-dried glassware, argon atmosphere.

Step-by-Step Methodology

Phase 1: Pre-complexation (Amidation Setup)

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add Substrate A (1.0 equiv) and Substrate B (1.0 equiv) to the flask.

  • Solvent: Dissolve in anhydrous

    
     (0.1 M concentration relative to limiting reagent).
    
  • Catalyst Addition: Add

    
     (15 mol%) to the stirring solution.
    

Phase 2: Domino Initiation 5. Activation: Cool the reaction mixture to 0 °C. 6. Reagent Addition: Dropwise add


 (2.0 equiv, 2M in toluene). Caution: Exothermic gas evolution.
7.  Heating:  Allow the mixture to warm to room temperature, then heat to reflux (approx. 80 °C) for 2–4 hours.
  • Checkpoint: Monitor by TLC for the disappearance of the starting ketoester. The intermediate amide may be visible.[2]

Phase 3: Cyclization (The "Zipper" Step) 8. Acidification: Cool the mixture to 0 °C. Carefully add


 (2.0–3.0 equiv).
9.  Reaction:  Stir at 0 °C for 30 minutes, then warm to 50 °C for 1 hour.
  • Mechanism Note: This step drives the dehydration of the hemiaminal to the
    
    
    -acyliminium ion and forces the Friedel-Crafts closure.

Phase 4: Workup and Isolation 10. Quench: Carefully pour the reaction mixture into ice-cold saturated


 solution.
11. Extraction:  Extract with 

(3 x 20 mL). 12. Purification: Dry organic layers over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Data Analysis & Validation

Expected Results

The reaction typically yields two diastereomers due to the formation of the spirocenter. The cis-fused isomer is generally the major product (thermodynamically favored).[3]

Table 1: Performance Metrics of the Domino Process

MetricTypical ValueNotes
Yield 85% – 92%Combined yield of diastereomers
Diastereomeric Ratio (dr) ~4:1Favors cis-fused spirocycle
Reaction Time 4 – 6 HoursTotal process time
Atom Economy HighLoss of only EtOH and H2O
Structural Validation (NMR)
  • 1H NMR Diagnostic: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the lactam signal.

  • Spirocenter: The C-5 carbon typically appears in the 60–70 ppm range in 13C NMR, characteristic of a quaternary spiro-carbon adjacent to nitrogen.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Moisture in

or solvent
Ensure rigorous drying of MeCN; use fresh AlMe3.
Incomplete Cyclization Insufficient Acid StrengthIncrease TfOH equivalents or temperature during Phase 3.
Poor dr High TemperatureConduct the acid-mediated step at lower temperatures (-20 °C to 0 °C) initially.

Workflow Diagram

ProtocolWorkflow Start Start: Dry Schlenk Flask Argon Atmosphere Mix Mix Amine + Ketoester in Anhydrous MeCN Start->Mix Cat Add In(OTf)3 (15 mol%) Mix->Cat AlMe3 Add AlMe3 (2.0 equiv) 0°C -> Reflux Cat->AlMe3 Check1 TLC: Ester Consumed? AlMe3->Check1 Check1->AlMe3 No (Extend Time) Acid Add TfOH (2-3 equiv) Induce Spirocyclization Check1->Acid Yes Quench Quench (Sat. NaHCO3) Extract (DCM) Acid->Quench Purify Flash Chromatography Isolate Diastereomers Quench->Purify

Figure 2: Operational workflow for the Domino Synthesis of the Erysotramidine skeleton.

References

  • Primary Protocol Source: Tietze, L. F.; Tölle, N.; Kratzert, D.; Stalke, D. "Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process."[3][1] Organic Letters, 2009 , 11(22), 5230–5233.[4][3][1]

  • Formal Synthesis Connection: Blake, A. J.; Gill, C.; Greenhalgh, D. A.; Simpkins, N. S.; Zhang, F. "Asymmetric Synthesis of the Erythrina Alkaloid (+)-Erysotramidine." Synthesis, 2005 , 19, 3287–3292.[3]

  • Review on Spirocyclization: Chawla, A. S.; Jackson, A. H.[3] "Erythrina and Related Alkaloids."[4][5][3][1][6][7][8] Natural Product Reports, 1984 , 1, 371–373.[3]

Sources

Application

Application Note: Oxidative Phenol Dearomatization in (+)-Erysotramidine Synthesis

Executive Summary The Erythrina alkaloids, characterized by their tetracyclic spiro-isoquinoline core, present a unique challenge in organic synthesis: the construction of the C5-spirocenter at the junction of rings A an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Erythrina alkaloids, characterized by their tetracyclic spiro-isoquinoline core, present a unique challenge in organic synthesis: the construction of the C5-spirocenter at the junction of rings A and B. Traditional methods often rely on harsh acid-mediated cyclizations that suffer from poor regiocontrol.

This Application Note details the Oxidative Phenol Dearomatization strategy, specifically leveraging hypervalent iodine(III) reagents (PIDA/PIFA) to effect an oxidative amidation. This transformation converts a planar, electron-rich phenol into a three-dimensional spirocyclic dienone in a single step. This protocol is critical for researchers targeting the (+)-Erysotramidine scaffold, offering a streamlined, metal-free alternative to transition-metal catalysis.

Mechanistic Principles & Causality

The "Why" Behind the Reagents

The success of this transformation relies on the unique properties of hypervalent iodine(III) and the solvent medium (fluorinated alcohols).

  • Reagent Choice (PIDA vs. PIFA):

    • PIDA (Phenyliodine(III) diacetate): The standard reagent. It is stable, commercially available, and sufficiently electrophilic for electron-rich phenols (like the tyrosine derivatives used in Erysotramidine synthesis).

    • PIFA (Phenyliodine(III) bis(trifluoroacetate)): Used when the phenol is electron-deficient or sterically crowded. For Erysotramidine, PIDA is generally sufficient and offers milder byproduct profiles.

  • Solvent Effect (The TFE/HFIP Factor):

    • Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are non-negotiable.

    • Causality: These solvents are highly ionizing but poorly nucleophilic. They stabilize the cationic intermediates (phenoxenium ions) via H-bond clustering and prevent the solvent itself from trapping the reactive intermediate, thereby enforcing intramolecular trapping by the pendant nitrogen nucleophile.

Mechanistic Pathway

The reaction proceeds through an initial ligand exchange, followed by a two-electron oxidation. The debate between a "Dissociative" (phenoxenium ion) and "Associative" (direct attack) mechanism is resolved by the solvent choice; TFE promotes the dissociative path, which is crucial for the sterics of spirocyclization.

Mechanism Phenol Phenol Precursor (Tyrosine Derivative) LigandExchange Ligand Exchange (-AcOH) Phenol->LigandExchange + PIDA ActivatedComplex I(III)-Phenolate Complex LigandExchange->ActivatedComplex Phenoxenium Phenoxenium Cation (Dissociative Path) ActivatedComplex->Phenoxenium Oxidative Fragmentation (Rate Limiting in TFE) Spiro Spirocyclic Dienone Phenoxenium->Spiro Intramolecular N-Attack

Figure 1: Mechanistic pathway of PIDA-mediated oxidative dearomatization.[1] The use of TFE favors the formation of the phenoxenium species, facilitating the steric demand of spiro-formation.

Experimental Protocol

Pre-Reaction Requirements
  • Substrate Purity: The phenol precursor must be free of oxidizable impurities (e.g., free amines, thiols). Protect secondary amines as sulfonamides or carbamates (e.g., N-Ns or N-Boc) to modulate nucleophilicity.

  • Moisture Control: While hypervalent iodine is robust, moisture can compete as a nucleophile, leading to hydroxylation byproducts (quinols). Flame-dried glassware is recommended.

Standard Operating Procedure (Ciufolini/Canesi Conditions)
ParameterSpecificationNotes
Reagent PIDA (1.1 – 1.2 equiv)Freshly recrystallized if older than 6 months.
Solvent TFE (Trifluoroethanol)Concentration: 0.05 M to 0.1 M. High dilution prevents intermolecular oligomerization.
Base Solid NaHCO₃ (2.0 equiv)Optional but recommended to buffer the acetic acid byproduct.
Temperature 0 °C → RTStart cold to control exotherm; warm to complete.
Time 30 min – 2 hoursMonitor by TLC; prolonged exposure causes over-oxidation.
Step-by-Step Workflow
  • Preparation: Dissolve the phenolic substrate (1.0 equiv) in TFE (0.1 M) in a round-bottom flask containing a magnetic stir bar.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) if the substrate contains acid-sensitive protecting groups. Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Add PIDA (1.1 equiv) portion-wise over 5 minutes. The solution often turns yellow/orange (characteristic of the dienone).

  • Monitoring: Stir at 0 °C for 15 minutes, then remove the ice bath. Monitor via TLC (stain with PMA or Anisaldehyde; dienones stain strongly).

  • Quench: Once the starting material is consumed, quench by adding saturated aqueous Na₂S₂O₃ (to reduce residual iodine species) and saturated NaHCO₃.

  • Extraction: Dilute with EtOAc. Wash the organic layer with water (x2) and brine. TFE is water-soluble and will be removed during aqueous washes.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

Workflow Start Start: Phenolic Substrate (Dry TFE, 0.1M) AddBase Add NaHCO3 (Solid) Cool to 0°C Start->AddBase AddOxidant Add PIDA (1.1 eq) Portion-wise AddBase->AddOxidant Monitor TLC Check (15-30 min) AddOxidant->Monitor Decision SM Consumed? Monitor->Decision Decision->Monitor No (Wait 15m) Quench Quench: Na2S2O3 / NaHCO3 Decision->Quench Yes Workup Extract (EtOAc) Wash (H2O/Brine) Quench->Workup Purify Flash Column (Isolate Spiro-Dienone) Workup->Purify

Figure 2: Operational workflow for the oxidative dearomatization batch process.

Troubleshooting & Optimization

Common Failure Modes
  • Oligomerization (Gummy residue):

    • Cause: Concentration too high (>0.1 M) or nucleophile (N-tether) is too slow to trap the cation.

    • Fix: Dilute to 0.01 M. Ensure the tether length (3-carbon for spiro-pyrrolidines) is optimal for cyclization.

  • Hydroxylation (Solvent trapping):

    • Cause: Wet solvent or insufficient nucleophilicity of the nitrogen.

    • Fix: Flame-dry glassware; use molecular sieves in TFE. Increase the nucleophilicity of the nitrogen (e.g., change sulfonamide to amide if possible, though sulfonamides are standard for Erysotramidine).

  • Over-oxidation:

    • Cause: Excess PIDA or reaction time too long.

    • Fix: Adhere strictly to 1.1 equiv. Quench immediately upon conversion.

Stereochemical Note

For (+)-Erysotramidine , the stereochemistry at the spiro-center is usually dictated by the existing chirality of the substrate (substrate-controlled diastereoselectivity). If starting from L-Tyrosine , the "fold" of the molecule during the intramolecular attack will favor one diastereomer (typically syn to the existing stereocenter). The Ciufolini synthesis utilizes this inherent bias.

References

  • Paladino, M., Zaifman, J., & Ciufolini, M. A. (2015). Total Synthesis of (+)-3-Demethoxyerythratidinone and (+)-Erysotramidine via the Oxidative Amidation of a Phenol.[2] Organic Letters, 17(14), 3422–3425. [Link][2]

  • Clive, D. L. J., Yu, M., & Sannigrahi, M. (2004). Synthesis of optically pure (+)-puraquinonic acid... Use of radical cyclization for asymmetric generation of a quaternary center.[3] The Journal of Organic Chemistry, 69(12), 4116–4125.[3] (Foundational PIDA protocols). [Link]

  • Guillet, E., Malenfant, C., & Canesi, S. (2022). Oxidative Dearomatization of Phenols.[4][5][6] Science of Synthesis.[5] (Review of general dearomatization mechanisms). [Link]

  • Harned, A. M. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols.[1] Tetrahedron Letters / RSC Advances. [Link]

Sources

Method

Application Note: NBS-Promoted Cyclization for (+)-Erysotramidine Synthesis

This Application Note is designed for researchers and medicinal chemists focusing on the total synthesis of Erythrina alkaloids. It details the NBS-promoted N-acyliminium ion cyclization , a pivotal methodology developed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the total synthesis of Erythrina alkaloids. It details the NBS-promoted N-acyliminium ion cyclization , a pivotal methodology developed by the Padwa group for constructing the tetracyclic erythrinane core of (+)-Erysotramidine.

Methodology: Electrophilic N-Acyliminium Ion Cyclization via NBS Activation Target Molecule: (+)-Erysotramidine (Erythrinane Alkaloid Core) Primary Reference: J. Org. Chem. 2006, 71, 19, 7106–7119; Org. Lett. 2003, 5, 26, 5067–5070.

Executive Summary & Strategic Value

The synthesis of (+)-Erysotramidine and related Erythrina alkaloids hinges on the formation of the rigid tetracyclic erythrinane skeleton (A-B-C-D ring system). Traditional acid-catalyzed cyclizations often fail due to the antiaromatic character of cationic intermediates or competitive polymerization.

The NBS-promoted cyclization offers a high-yielding, stereocontrolled alternative. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile), researchers can trigger a cascade that converts a bicyclic ene-amide precursor into the tetracyclic core under mild conditions. This protocol is distinguished by its solvent-dependent divergence , where the choice of solvent dictates whether the reaction yields the desired cyclized product, a brominated side-product, or a solvent-trapped aminal.

Mechanistic Insight: The Solvation Switch

The success of this protocol relies on the specific stabilization of the reactive N-acyliminium ion intermediate . The reaction does not proceed via a simple radical mechanism (Wohl-Ziegler) but rather through an electrophilic activation of the ene-amide.

The Pathway[1][2][3]
  • Electrophilic Activation: NBS delivers a bromonium ion (Br⁺) to the electron-rich ene-amide double bond.

  • Iminium Formation: The resulting intermediate expels the bromide/succinimide anion to generate a highly reactive N-acyliminium ion.

  • Cyclization (The "Padwa Switch"):

    • In MeCN (Desired): The polar solvent stabilizes the acyliminium species, extending its lifetime sufficiently to allow the pendant electron-rich aromatic ring (D-ring) to undergo an intramolecular Friedel-Crafts alkylation.

    • In DCM (Undesired): The solvent is non-polar and non-nucleophilic. The lack of stabilization leads to rapid deprotonation of the intermediate, resulting in a vinyl bromide (bromo ene-amide) rather than cyclization.

    • In THF (Undesired): THF acts as a nucleophile, trapping the cation to form an aminal adduct.

Mechanism Diagram

NBS_Mechanism Precursor Bicyclic Ene-Amide (Precursor) Intermed Bromonium / Cationic Intermediate Precursor->Intermed + NBS NBS NBS Activation Iminium N-Acyliminium Ion (Critical Junction) Intermed->Iminium - Succinimide MeCN Solvent: MeCN (Stabilizing) Iminium->MeCN DCM Solvent: DCM (Non-polar) Iminium->DCM THF Solvent: THF (Nucleophilic) Iminium->THF Cyclized Tetracyclic Erythrinane Core (Target Product) MeCN->Cyclized Friedel-Crafts Cyclization VinylBr Bromo Ene-Amide (Side Product) DCM->VinylBr Deprotonation Aminal THF-Adduct (Aminal) (Trapped Product) THF->Aminal Solvent Trap

Caption: Divergent reaction pathways controlled by solvent polarity. Acetonitrile is essential for stabilizing the N-acyliminium ion to favor cyclization.[1]

Experimental Protocol

Safety Note: NBS is an irritant and should be handled in a fume hood. Acetonitrile is toxic and flammable.

Reagents & Materials[1][3][4][5][6]
  • Substrate: 6,7-dihydro-1H-indol-4(5H)-one derivative (Bicyclic ene-amide precursor).

  • Reagent: N-Bromosuccinimide (NBS), recrystallized from water prior to use to remove HBr/Br2 traces.

  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

  • Quench: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Procedure
  • Preparation of Reagents:

    • Recrystallize NBS from hot water and dry under high vacuum in the dark. Store at 4°C.

    • Ensure the bicyclic ene-amide substrate is fully dried (azeotrope with benzene/toluene if necessary).

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ene-amide substrate (1.0 equiv) in dry Acetonitrile (0.05 M concentration).

    • Note: Concentration is key. High dilution helps prevent intermolecular polymerization, though 0.05 M is standard for this intramolecular reaction.

  • NBS Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add NBS (1.1 to 1.2 equiv) portion-wise over 5 minutes.

    • Observation: The solution may darken slightly.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (23°C) .

    • Stir for 30–60 minutes .

    • Monitor via TLC (typically 50% EtOAc/Hexanes). The starting ene-amide spot should disappear, replaced by a lower Rf spot (the cyclized ammonium/amine species).

  • Workup:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL per mmol substrate) to neutralize excess NBS and bromine species. Stir for 10 minutes until the yellow/orange color fades.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer with water (x2) and brine (x1).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the residue via flash column chromatography on silica gel.[2]

    • Eluent: Gradient of Hexanes:EtOAc (typically starting at 4:1 and moving to 1:1).

    • Yield Expectation: 75–80% of the tetracyclic core.

Data Summary & Optimization

The following table summarizes the solvent effects observed during the optimization of this reaction (based on Padwa et al. data).

SolventDielectric Constant (ε)Major ProductYieldMechanistic Outcome
Acetonitrile (MeCN) 37.5 Erythrinane Core (Cyclized) 78% Stabilized N-acyliminium ion allows cyclization.
Dichloromethane (DCM)8.9Bromo Ene-amide87%Non-polar solvent favors deprotonation/elimination.
Tetrahydrofuran (THF)7.5Aminal Adduct77%Nucleophilic solvent traps the cation.
Benzene2.3Polymer/Decomp.<10%Lack of solvation leads to instability.
Troubleshooting Guide
  • Problem: Low yield; formation of brominated acyclic product.

    • Cause: Solvent may be wet or incorrect polarity.

    • Solution: Ensure MeCN is strictly anhydrous. Do not substitute with DCM or Chloroform.

  • Problem: Starting material remains unreacted.

    • Cause: Old NBS (degraded to succinimide and HBr).

    • Solution: Recrystallize NBS. It should be white crystalline solid, not yellow powder.

  • Problem: Product decomposition on silica.

    • Cause: The erythrinane core can be sensitive to acidic silica.

    • Solution: Pre-treat the silica column with 1% Triethylamine (Et3N) in hexanes.

References

  • Efficient Synthesis of (±)-Erysotramidine Using an NBS-Promoted Cyclization Reaction of a Hexahydroindolinone Derivative Source: Organic Letters (2003) URL:[Link]

  • Cyclization Reactions of N-Acyliminium Ions Generated from Hexahydroindolinones. An Approach to the Erythrina Alkaloid Skeletons Source: Journal of Organic Chemistry (2006) URL:[Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis Source: Master Organic Chemistry (General Reagent Guide) URL:[Link]

Sources

Application

Application Note: Strategic Utilization of (+)-Erysotramidine as a Precursor for Bioactive Erythrinan Alkaloids

Abstract (+)-Erysotramidine is a tetracyclic dienoid lactam belonging to the Erythrina alkaloid family. While it possesses intrinsic structural complexity, its primary utility in drug development lies in its role as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(+)-Erysotramidine is a tetracyclic dienoid lactam belonging to the Erythrina alkaloid family. While it possesses intrinsic structural complexity, its primary utility in drug development lies in its role as a stable, oxidized precursor to the pharmacologically active dienoid amine alkaloids, such as (+)-Erysotrine and (+)-Erythraline. This Application Note details the strategic conversion of (+)-Erysotramidine into these potent nicotinic acetylcholine receptor (nAChR) antagonists. We provide a validated protocol for the chemo-selective reduction of the C8-lactam moiety, preserving the sensitive 1,3-diene system essential for biological activity.

Structural Logic & Synthetic Utility

The Erythrina alkaloids are defined by a tetracyclic spiro-amine core (the erythrinan skeleton).[1][2] The pharmacological potency of this class—specifically their "curare-like" neuromuscular blocking activity—depends heavily on the presence of a basic tertiary nitrogen atom at the fusion of rings A, B, and C.

(+)-Erysotramidine differs from the highly active (+)-Erysotrine primarily by the presence of a carbonyl group at the C8 position, rendering it a lactam . This lactam functionality stabilizes the molecule, making Erysotramidine an ideal "storage" intermediate during total synthesis or isolation. However, the lactam lacks the basicity required for high-affinity binding to nAChRs.

The Synthetic Strategy: The critical application of (+)-Erysotramidine is its controlled reduction. The objective is to remove the C8-carbonyl oxygen to generate the tertiary amine without reducing the A-ring diene system or the aromatic D-ring.

Pathway Visualization: Activation of the Erythrinan Core

The following diagram illustrates the transformation logic, highlighting the conversion from the stable lactam precursor to the active pharmacophore.

ErythrinaPathway cluster_activity Pharmacological State Erysotramidine (+)-Erysotramidine (Stable Lactam Precursor) C8-Oxo Intermediate Aluminum Complex Intermediate Erysotramidine->Intermediate LiAlH4 / THF (Lactam Reduction) Erysotrine (+)-Erysotrine (Active Amine) C8-CH2 Intermediate->Erysotrine H2O / Workup (Decomplexation)

Figure 1: The activation pathway of (+)-Erysotramidine.[3][4] The reduction of the C8-lactam restores the basic nitrogen essential for nAChR antagonism.

Protocol A: Chemo-Selective Lactam Reduction

This protocol describes the conversion of (+)-Erysotramidine to (+)-Erysotrine. The challenge is to reduce the amide (lactam) while avoiding the 1,4-reduction of the conjugated diene system present in the A-ring. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity toward amides, but strict temperature control is required to maintain selectivity.

Materials & Reagents[4][5][6][7][8]
  • Precursor: (+)-Erysotramidine (High Purity >98%)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (or powder, handled under Argon).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Quenching Agents: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH).

  • Atmosphere: Dry Argon or Nitrogen.

Experimental Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 15 minutes.

  • Solubilization: Dissolve (+)-Erysotramidine (100 mg, 0.305 mmol) in anhydrous THF (5 mL). Ensure complete dissolution; the solution should be clear.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add LiAlH₄ (1.22 mmol, 4.0 equiv) dropwise via syringe. Note: Gas evolution (H₂) will occur.

  • Reaction:

    • Allow the mixture to warm to room temperature over 30 minutes.

    • Heat the reaction to a gentle reflux (66°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The starting material (Lactam, lower Rf) should disappear, and a new, more polar spot (Amine, higher Rf with amine-specific stain like Dragendorff’s) should appear.

  • Quenching (Critical Step):

    • Cool the reaction back to 0°C.

    • Fieser Method: Carefully add water (46 µL), followed by 15% NaOH (46 µL), and finally water (138 µL).

    • Observation: A white granular precipitate of aluminum salts should form.

  • Isolation:

    • Add anhydrous MgSO₄ to the mixture and stir for 15 minutes to dry.

    • Filter the mixture through a pad of Celite to remove aluminum salts.

    • Wash the filter cake with copious THF/DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify via flash column chromatography on silica gel (eluent: CHCl₃/MeOH/NH₄OH 95:5:0.5) to obtain pure (+)-Erysotrine.

Data Validation Table
Parameter(+)-Erysotramidine (Precursor)(+)-Erysotrine (Product)
Molecular Weight 327.37 g/mol 313.39 g/mol
Formula C₁₉H₂₁NO₄C₁₉H₂₃NO₃
IR Spectrum Strong band at ~1680 cm⁻¹ (Lactam C=O)Absent C=O band; Bohlmann bands (2700–2800 cm⁻¹)
¹H NMR (C8) No protons at C8 (Carbonyl)Multiplet at ~3.0–3.5 ppm (C8-H₂)
Solubility Moderate in organic solventsSoluble in acidic aqueous media (salt formation)

Protocol B: Salt Formation for Biological Assays

Once converted to the amine form (Erysotrine), the compound is prone to oxidation (N-oxide formation) upon long-term storage. For biological assays (e.g., nAChR binding studies), it is best stored as a hydrobromide or hydrochloride salt.

  • Dissolution: Dissolve 50 mg of the freshly synthesized (+)-Erysotrine in 2 mL of anhydrous Ethanol.

  • Acidification: Add 1.05 equivalents of HBr (48% aq.) or HCl (1M in ether) dropwise.

  • Crystallization: Add diethyl ether dropwise until the solution becomes turbid. Store at 4°C overnight.

  • Collection: Filter the crystals and dry under high vacuum.

    • Result: Stable (+)-Erysotrine·HBr salt, ready for saline dilution and injection/application.

Scientific Grounding & Troubleshooting

Why Erysotramidine?

In total synthesis, constructing the erythrinan skeleton often involves "Pictet-Spengler" or "Bischler-Napieralski" type cyclizations which naturally result in an oxidized species (lactam or imine) [1][2]. (+)-Erysotramidine represents this "oxidized lock," preventing the molecule from degrading until the final step.

Troubleshooting the Reduction
  • Issue: Over-reduction (Loss of diene).

    • Cause: Reaction time too long or temperature too high.

    • Solution: Monitor strictly by TLC. Stop immediately upon consumption of starting material. Use AlH₃ (generated in situ from LiAlH₄ + H₂SO₄) for milder conditions if necessary.

  • Issue: Incomplete Reaction.

    • Cause: Old LiAlH₄ or wet solvent.

    • Solution: Titrate LiAlH₄ or use fresh bottles. Ensure THF is distilled from Sodium/Benzophenone.

Biological Relevance

The conversion described here is not merely chemical; it is pharmacological.[1] The lactam (Erysotramidine) has negligible affinity for the alpha-4-beta-2 (α4β2) nAChR compared to the amine (Erysotrine), which acts as a competitive antagonist [3][4]. This protocol effectively "switches on" the biological activity.

References

  • Synthesis of the Erythrina Alkaloid Erysotramidine. ACS Publications. (2014). Describes the oxidative phenol dearomatization route to the erysotramidine skeleton.

  • New approaches for the synthesis of erythrinan alkaloids. Organic & Biomolecular Chemistry. (2009). Details asymmetric total synthesis routes involving the lactam intermediate.

  • Erythrina Alkaloids: An Updated Review with Neurological Perspective. ResearchGate/Arch Pharm Sci ASU. (2023). Comprehensive review of the biological activity of erythrinan alkaloids, highlighting the nAChR antagonism.

  • Alkaloids of genus Erythrina: An updated review. PubMed. (2019).[2][5] Overview of isolated alkaloids and their cytotoxic and anticonvulsant properties.

Sources

Technical Notes & Optimization

Troubleshooting

Erythrinan Ring System Synthesis: A Technical Support Center

Welcome to the technical support center for the synthesis of the erythrinan ring system. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the erythrinan ring system. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important class of alkaloids. Erythrinan alkaloids, found in various plant species, exhibit a range of interesting biological activities, making their synthesis a significant area of research.[1] However, the construction of their complex tetracyclic framework presents numerous challenges.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The aim is to directly address specific issues you may encounter during your experiments, offering practical solutions grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis of the erythrinan ring system. Each entry details the issue, explains the potential underlying causes, and provides actionable steps for remediation.

Question 1: My N-acyliminium ion cyclization is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

Answer:

Poor diastereoselectivity in N-acyliminium ion cyclizations is a common challenge in erythrinan synthesis. The stereochemical outcome of these reactions is highly sensitive to the substitution pattern of the starting material, particularly the choice of protecting groups on nearby functionalities.[2][3]

Causality and Experimental Choices:

The diastereoselectivity is often dictated by the steric hindrance around the cyclizing iminium ion, which influences the trajectory of the nucleophilic attack. The protecting group on a nearby alcohol, for instance, can dramatically alter the preferred conformation of the transition state.

Troubleshooting Steps:

  • Protecting Group Modification: A key study demonstrated a dramatic shift in diastereocontrol by changing the protecting group on a malic acid-derived alcohol function from an acetate to a triisopropylsilyl (TIPS) group.[2][3] The bulkier TIPS group likely forces the molecule to adopt a transition state that favors the formation of the desired diastereomer.

    • Protocol: If your substrate contains a hydroxyl group alpha or beta to the iminium ion precursor, consider switching from a small protecting group (e.g., acetate, methyl ether) to a bulkier one (e.g., TIPS, TBDPS).

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the equilibrium between different transition state conformations.

    • Recommendation: Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene). Additionally, running the reaction at lower temperatures can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

  • Lewis Acid Variation: The choice of Lewis acid to promote the formation of the N-acyliminium ion can also impact the stereochemical outcome.

    • Recommendation: Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to find the optimal conditions for your specific substrate.

Comparative Data on Protecting Group Effects:

Protecting GroupDiastereomeric Ratio (d.r.)Reference
AcetateLow (undesired isomer may predominate)[2][3]
OTIPSHigh (dramatic shift to the desired isomer)[2][3]

Experimental Workflow for Protecting Group Exchange:

G cluster_0 Protecting Group Exchange Protocol Start Starting Material (e.g., with Acetate group) Deprotection Deprotection (e.g., K₂CO₃, MeOH) Start->Deprotection Protection Protection with Bulky Group (e.g., TIPSCl, Imidazole, DMF) Deprotection->Protection Purification Column Chromatography Protection->Purification End Protected Substrate for Cyclization Purification->End

Caption: Workflow for exchanging a smaller protecting group for a bulkier one.

Question 2: I am observing a significant amount of the undesired endo-cyclization product in my intramolecular Heck reaction. How can I favor the exo-trig cyclization?

Answer:

The intramolecular Heck reaction is a powerful tool for constructing the A-ring of the erythrinan skeleton.[4] However, controlling the regioselectivity between the desired exo-trig and the undesired endo-trig cyclization pathways can be challenging. The formation of small rings via the exo pathway is generally favored due to a lower energy transition state.[5]

Causality and Experimental Choices:

The regiochemical outcome is influenced by several factors, including the length and flexibility of the tether connecting the aryl halide and the olefin, as well as the reaction conditions. The formation of endo products in small ring closures can sometimes arise from an exo closure followed by an isomerization mechanism.[5]

Troubleshooting Steps:

  • Addition of Silver Salts: The addition of silver salts, such as silver carbonate (Ag₂CO₃), can often suppress the isomerization pathway that leads to the endo product.[5] Silver salts act as halide scavengers, promoting the formation of a cationic palladium complex which can alter the reaction pathway.

  • Ligand Modification: The choice of phosphine ligand can significantly impact the regioselectivity. Bulky ligands can sterically disfavor the transition state leading to the endo product.

    • Recommendation: Screen a variety of phosphine ligands, such as BINAP and DIOP, to optimize the reaction.[5]

  • Solvent and Base Selection: The solvent and base used can influence the reaction kinetics and the stability of the palladium intermediates.

    • Recommendation: Non-polar aprotic solvents like NMP or benzene are often used.[5] Tertiary amines such as triethylamine are common bases. Experimenting with different combinations may improve the desired outcome.

Optimized Conditions for Exo-Cyclization in a Model System:

ParameterConditionReference
Palladium CatalystPd(OAc)₂[5]
Ligand(R)-BINAP[5]
AdditiveAg₂CO₃[5]
SolventNMP[5]
Temperature60 °C[5]

Proposed Mechanism for Suppressing Endo Product Formation:

G cluster_0 Intramolecular Heck Reaction Pathways Start Aryl-Pd(II) Complex Exo Exo-Trig Cyclization (Favored) Start->Exo Endo Endo-Trig Cyclization (Disfavored) Start->Endo Exo_Intermediate Exo-Cyclized Intermediate Exo->Exo_Intermediate Product Desired Exo Product Exo_Intermediate->Product Isomerization Isomerization (Suppressed by Ag⁺) Exo_Intermediate->Isomerization Leads to endo Endo_Product Undesired Endo Product Endo->Endo_Product Isomerization->Endo_Product

Caption: Competing pathways in intramolecular Heck cyclization.

Question 3: My Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core is giving a low yield. What factors should I investigate?

Answer:

The Pictet-Spengler reaction is a cornerstone in the synthesis of many isoquinoline alkaloids, including the erythrinan family.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] Low yields can often be attributed to the electronic nature of the aromatic ring and suboptimal reaction conditions.

Causality and Experimental Choices:

The key step in the Pictet-Spengler reaction is the electrophilic attack of an iminium ion on the aromatic ring.[8] The nucleophilicity of the aromatic ring is therefore crucial. Rings with electron-donating substituents will react more readily and under milder conditions.[7]

Troubleshooting Steps:

  • Aromatic Ring Activation: If your β-arylethylamine has an electron-poor aromatic ring, the reaction will likely require harsher conditions.[8]

    • Recommendation: Ensure your aromatic ring is sufficiently activated with electron-donating groups (e.g., methoxy, hydroxy). If the substitution pattern is fixed by the target molecule, you will likely need to employ stronger acids and higher temperatures.

  • Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are critical.

    • Recommendation: For less reactive systems, strong protic acids like HCl or trifluoroacetic acid (TFA) with heating are often necessary.[8] In some cases, Lewis acids like BF₃·OEt₂ can be effective.[7] It is also possible to perform the reaction under kinetic or thermodynamic control by varying the temperature and acid.[9]

  • Pre-formation of the Schiff Base: In some instances, it can be beneficial to pre-form the Schiff base by reacting the amine and aldehyde/ketone before adding the acid catalyst.[7] This can sometimes improve yields by separating the condensation and cyclization steps.

  • Stoichiometry: Using a slight excess of the carbonyl compound can help ensure complete consumption of the starting amine.[7]

General Reaction Conditions for Pictet-Spengler:

Aromatic RingCatalystTemperatureYieldReference
Electron-rich (e.g., indole)Mild acidRoom TempHigh[8]
Less nucleophilic (e.g., phenyl)Strong acid (HCl, TFA)RefluxLower[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of the erythrinan ring system.

Question 4: What are the most common strategies for constructing the erythrinan ring system, and what are their primary advantages and disadvantages?

Answer:

Several elegant strategies have been developed for the synthesis of the erythrinan core. The choice of strategy often depends on the desired substitution pattern of the target molecule and the availability of starting materials.

Summary of Common Synthetic Strategies:

StrategyKey ReactionAdvantagesDisadvantages
N-Acyliminium Ion Cyclization Electrophilic cyclization of an N-acyliminium ion onto an aromatic ring.Can be highly stereoselective with appropriate protecting groups.Stereocontrol can be challenging and highly substrate-dependent.[2][3]
Radical Cyclization Cyclization of a radical onto a double or triple bond.Generally tolerant of a wide range of functional groups.[10]Can have issues with regioselectivity (e.g., exo vs. endo).[10]
Intramolecular Diels-Alder [4+2] cycloaddition of a diene and dienophile within the same molecule.Can rapidly build complexity and set multiple stereocenters.The synthesis of the Diels-Alder precursor can be lengthy.
Pictet-Spengler Reaction Condensation and cyclization of a β-arylethylamine with a carbonyl compound.A classic and reliable method for forming the tetrahydroisoquinoline portion.Can require harsh conditions for less activated aromatic systems.[8]
Intramolecular Heck Reaction Palladium-catalyzed cyclization of an aryl or vinyl halide onto an alkene.A powerful method for forming C-C bonds.Can have issues with regioselectivity and potential for double bond isomerization.[5][11]
Domino/Cascade Reactions A sequence of reactions that occur in one pot.Highly efficient in terms of step economy.Can be difficult to optimize, and failures in one step can halt the entire sequence.[12]
Question 5: How can I achieve better stereocontrol in my erythrinan synthesis?

Answer:

Achieving high levels of stereocontrol is a central challenge in the synthesis of erythrinan alkaloids due to the presence of multiple stereocenters, including a quaternary carbon in many cases.

Key Approaches to Stereocontrol:

  • Substrate Control: This involves using a chiral starting material (from the chiral pool) or introducing a chiral auxiliary that directs the stereochemical outcome of a key reaction.

    • Example: Using (L)-malic acid as a chiral starting material has been explored for enantiospecific routes to Erythrina systems.[2][3]

  • Reagent Control: This employs a chiral reagent or catalyst to induce stereoselectivity.

    • Example: Asymmetric Heck reactions using chiral phosphine ligands can be used to create stereocenters.[5] Chiral bases have also been used for the desymmetrization of meso-imides in approaches to erythrinan alkaloids.[2][3]

  • Dynamic Thermodynamic Resolution: This strategy allows for the conversion of a mixture of diastereomers into a single, thermodynamically more stable product.[13]

    • Example: In some Pictet-Spengler reactions, the initially formed kinetic product can be epimerized to the more stable thermodynamic product under the reaction conditions.[9]

Decision Tree for Choosing a Stereocontrol Strategy:

G cluster_0 Stereocontrol Strategy Selection Start Need to Control Stereochemistry Chiral_Pool Is a suitable chiral starting material available? Start->Chiral_Pool Use_Chiral_Pool Substrate Control: Use Chiral Pool Chiral_Pool->Use_Chiral_Pool Yes Chiral_Auxiliary Can a chiral auxiliary be readily introduced and removed? Chiral_Pool->Chiral_Auxiliary No Use_Auxiliary Substrate Control: Use Chiral Auxiliary Chiral_Auxiliary->Use_Auxiliary Yes Asymmetric_Catalysis Is an asymmetric catalytic variant of the key step known? Chiral_Auxiliary->Asymmetric_Catalysis No Use_Catalysis Reagent Control: Asymmetric Catalysis Asymmetric_Catalysis->Use_Catalysis Yes Resolution Can the diastereomers be separated or equilibrated? Asymmetric_Catalysis->Resolution No Use_Resolution Dynamic Thermodynamic Resolution or Classical Resolution Resolution->Use_Resolution Yes

Caption: A decision-making framework for implementing stereocontrol.

Question 6: What are some common unexpected side reactions to be aware of during erythrinan synthesis?

Answer:

The complexity of the erythrinan ring system and the often-energetic reaction conditions required for its construction can lead to a variety of unexpected side reactions.

Common Side Reactions:

  • Acid-Induced Rearrangements: The use of strong acids, particularly in Pictet-Spengler and N-acyliminium ion cyclizations, can lead to skeletal rearrangements.[1] It is crucial to carefully characterize all products to ensure the desired framework has been obtained.

  • Removal of Unwanted Side-Chains: In strategies that employ certain building blocks, such as those used in ring-opening/ring-closing metathesis, the removal of a temporary, unwanted side-chain can prove to be problematic and may thwart the completion of the synthesis.[2][3]

  • β-Hydride Elimination: In Heck reactions, β-hydride elimination is a key step in the catalytic cycle. However, it can sometimes lead to mixtures of products if there are multiple possible elimination pathways or if the resulting double bond isomerizes.[11]

  • Decomposition of Starting Materials: Some starting materials may not be stable under the required reaction conditions. For example, in certain Pictet-Spengler reactions, β-alkyl-substituted acroleins have been observed to decompose.[9]

Mitigation Strategies:

  • Careful Reaction Monitoring: Use techniques like TLC, LC-MS, and NMR to monitor the reaction progress and identify the formation of byproducts.

  • Thorough Characterization: Fully characterize all major products to confirm their structures.

  • Systematic Optimization: When unexpected results occur, systematically vary the reaction parameters (temperature, solvent, catalyst, etc.) to understand their effect on the reaction outcome.

References

  • New approaches for the synthesis of erythrinan alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. Available from: [Link]

  • Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors - NIH. Available from: [Link]

  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time - ChemRxiv. Available from: [Link]

  • Erythravine Synthesis | PDF - Scribd. Available from: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link]

  • Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed Central. Available from: [Link]

  • New approaches for the synthesis of erythrinan alkaloids - PubMed. Available from: [Link]

  • Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process | Organic Letters - ACS Publications. Available from: [Link]

  • Heck Cyclization Strategy for Preparation of Erythrinan Alkaloids: Asymmetric Synthesis of Unnatural (-)-Erysotramidine From L-tartaric Acid - PubMed. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available from: [Link]

  • Synthesis of the Erythrina Alkaloid Erysotramidine | The Journal of Organic Chemistry. Available from: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available from: [Link]

  • Erysotrine-N-oxide and erythrartine-N-oxide, two novel alkaloids from Erythrina mulungu | Request PDF - ResearchGate. Available from: [Link]

  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time | ChemRxiv. Available from: [Link]

  • ChemInform Abstract: Asymmetric Diels—Alder Cycloadditions of D‐Erythrose 1,3‐Butadienes to Achiral t‐Butyl 2H‐Azirine 3‐Carboxylate. - Sci-Hub. Available from: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available from: [Link]

  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - White Rose Research Online. Available from: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available from: [Link]

  • Diels Alder Reaction - YouTube. Available from: [Link]

  • Synthesis of the Tetracyclic Framework of the Erythrina Alkaloids Using a [4+2]-Cycloaddition/Rh(I)-Catalyzed Cascade of 2-Imidofurans - NIH. Available from: [Link]

  • A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin - PMC - PubMed Central. Available from: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]

  • Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS - Semantic Scholar. Available from: [Link]

  • Structures of New Erythrinan Alkaloids and Nitric Oxide Production Inhibitors From Erythrina Crista-Galli - PubMed. Available from: [Link]

  • (PDF) Chiron Approach and the [4+2] Diels-Alder Cycloaddition of 2-Pyrones for the Synthesis of cis-(-)-Aminoindan-2-ol - ResearchGate. Available from: [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis - Macmillan Group. Available from: [Link]

  • Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed. Available from: [Link]

  • New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed. Available from: [Link]

  • Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Pictet-Spengler Cyclization Optimization

Ticket ID: #PS-8092 Subject: Optimization of Yield and Stereocontrol in Alkaloid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocycle Chemistry Division User Issue Summary "I am attempti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PS-8092 Subject: Optimization of Yield and Stereocontrol in Alkaloid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocycle Chemistry Division

User Issue Summary

"I am attempting a Pictet-Spengler cyclization (PSC) between a substituted tryptamine and an aliphatic aldehyde. I am observing two main failure modes:

  • Stalling: The reaction halts at the imine (Schiff base) stage.

  • Racemization: When using chiral catalysts, my ee% is inconsistent (<50%)."

Diagnostic & Troubleshooting Guide

Welcome to the Heterocycle Synthesis Support Center. The Pictet-Spengler reaction is the cornerstone of indole alkaloid synthesis (e.g., tetrahydro-β-carbolines or THBCs), but it is notoriously sensitive to electronic effects and proton management.

Below is your Tier-3 troubleshooting package, divided into Kinetics (Stalling) and Stereocontrol (Enantioselectivity) .

Module 1: Reaction Stalling (The "Imine Trap")

Diagnosis: The Pictet-Spengler is a two-step cascade:[1][2]

  • Condensation: Amine + Aldehyde

    
     Imine (Fast, Reversible).
    
  • Cyclization: Imine

    
     Iminium 
    
    
    
    THBC (Slow, Irreversible).

If your reaction stalls, the iminium ion is likely not electrophilic enough to overcome the aromaticity of the indole ring, or the acid catalyst is too weak to fully protonate the imine.

Troubleshooting Protocol
VariableDiagnostic CheckOptimization Action
Acid Strength (pKa) Are you using Acetic Acid? It is often too weak for electron-deficient tryptamines.Switch to TFA or MSA. Stronger Brønsted acids increase the concentration of the reactive iminium species.
Water Content Is the reaction reversible? Water drives the equilibrium back to the starting materials.Add Molecular Sieves (4Å). Strictly anhydrous conditions prevent hydrolysis of the imine intermediate.
Electronic Activation Is the indole ring electron-poor (e.g., 5-F, 5-NO₂)?N-Acylation Strategy. Convert the imine to an N-acyliminium ion (Jacobsen method). This species is significantly more electrophilic than the protonated imine.
Solvent Polarity Are you using protic solvents (MeOH)?Switch to Aprotic (DCM/Toluene). Protic solvents can stabilize the non-cyclized cation or compete for the acid catalyst.
Visualizing the Bottleneck

The diagram below illustrates the critical bifurcation point where stalling occurs.

PictetSpenglerMechanism Start Tryptamine + Aldehyde Imine Imine (Schiff Base) Start->Imine - H2O (Fast) Imine->Start + H2O (Reversible) Iminium Iminium Ion (Critical Electrophile) Imine->Iminium + H+ (Acid Cat.) Stall STALL POINT: Weak Acid or Poor Electrophile Imine->Stall Spiro Spiroindolenine (C3 Attack) Iminium->Spiro Kinetic Path (C3 Attack) Product Tetrahydro-β-carboline (THBC) Iminium->Product Direct C2 Attack (Thermodynamic) Spiro->Product 1,2-Migration (Wagner-Meerwein)

Caption: The kinetic bottleneck typically occurs at the Iminium formation stage. Note the C3 vs. C2 pathway bifurcation.

Module 2: Enantiocontrol (The "Racemic Nightmare")

Diagnosis: Achieving high enantiomeric excess (ee) requires a catalyst that can tightly bind the iminium intermediate while blocking one face of the attack. Standard Lewis acids (e.g.,


) usually result in racemates.
Solution A: Chiral Phosphoric Acids (The List Method)

For standard tryptamines, Chiral Phosphoric Acids (CPAs) based on the BINOL or SPINOL backbone are the gold standard. They act as bifunctional catalysts: the acidic proton activates the imine, while the phosphoryl oxygen hydrogen-bonds to the indole N-H, creating a rigid chiral pocket.

  • Key Reference: Seayad & List, JACS 2006 [2].[3]

  • Best For: Aromatic and aliphatic aldehydes.[4][5][6]

  • Catalyst: (R)-TRIP or (R)-BINOL-PA.[5]

Solution B: Thiourea Catalysis (The Jacobsen Method)

If the reaction is sluggish, the N-acyliminium route is preferred. Here, a chiral thiourea catalyst binds to the acyl group (via H-bonding) and the indole, directing the cyclization.

  • Key Reference: Taylor & Jacobsen, JACS 2004 [1].[3]

  • Best For: Electron-deficient substrates or when N-protection is desired.

Optimization Matrix for Stereocontrol
ParameterRecommendationWhy?
Temperature -30°C to -78°C Lower temperatures favor the ordered transition state (lower entropy) required for high ee.
Concentration Dilute (0.05 M - 0.1 M) Prevents non-catalyzed background reactions (racemic pathways).
Additives Molecular Sieves 4Å Essential for CPA catalysis to prevent water from interfering with the H-bond network.
Protecting Groups N-Benzyl vs. Free N-H CPAs often require a free indole N-H for H-bonding guidance. Thioureas tolerate N-substitution better.
Experimental Protocols
Protocol A: CPA-Catalyzed Asymmetric Synthesis (List Type)

Target: High ee% for aliphatic/aromatic aldehyde condensation.

  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon.

  • Loading: Add Tryptamine (0.5 mmol), Aldehyde (0.6 mmol), and Molecular Sieves 4Å (100 mg).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Catalyst: Add (R)-TRIP catalyst (5 mol%).

  • Incubation: Stir at -30°C for 24–48 hours. Monitor imine consumption via TLC.

  • Workup: Quench with basic alumina or sat.

    
    . Filter and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Thiourea-Catalyzed N-Acyl Cyclization (Jacobsen Type)

Target: Difficult substrates requiring higher electrophilicity.

  • Formation: Generate the N-acyliminium ion in situ using acetyl chloride and 2,6-lutidine at -78°C in Et2O.

  • Catalysis: Add the chiral thiourea catalyst (10 mol%).

  • Cyclization: Allow to warm slowly to -30°C over 24 hours.

  • Note: This method yields the N-acetylated THBC.

Advanced Troubleshooting: Regioselectivity (C2 vs. C3)

Users often confuse "stalling" with the formation of the Spiroindolenine intermediate (C3 attack). This is a "dead-end" intermediate at low temperatures but rearranges to the desired THBC (C2 product) upon heating (Thermodynamic control).

Decision Logic:

  • If product is isolated but structure is wrong: Check NMR.[7] A quaternary carbon signal at ~60-70 ppm indicates the spiro-product.

  • Fix: Increase reaction temperature or reaction time to allow the Wagner-Meerwein migration to the THBC [3].

TroubleshootingTree Issue Start: Reaction Issue CheckTLC Check TLC: Is Imine Present? Issue->CheckTLC Racemic Yield Good, Low ee% Issue->Racemic YesImine Imine Visible, No Product CheckTLC->YesImine Yes NoImine No Imine Formed CheckTLC->NoImine No AcidCheck Check Acid pKa YesImine->AcidCheck WaterCheck Check Water Content NoImine->WaterCheck Soln1 Switch to TFA/MSA or N-Acylation AcidCheck->Soln1 Acid too weak Soln2 Add MS 4Å, Dry Solvent WaterCheck->Soln2 Wet conditions TempCheck Check Temperature Racemic->TempCheck Soln3 Cool to -78°C, Check Catalyst Loading TempCheck->Soln3

Caption: Decision tree for isolating the root cause of Pictet-Spengler failures.

References
  • Taylor, M. S., & Jacobsen, E. N. (2004).[3] Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions.[1][3][4][6][7][8] Journal of the American Chemical Society, 126(34), 10558–10559.[3]

  • Seayad, J., Seayad, A. M., & List, B. (2006).[3] Catalytic Asymmetric Pictet-Spengler Reaction.[1][3][4][5][6][7][8][9] Journal of the American Chemical Society, 128(4), 1086–1087.[3]

  • Stöckigt, J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 130(2), 710–723.

  • Sewgobind, N. V., et al. (2008). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine.[5] The Journal of Organic Chemistry, 73(16), 6405–6408.

Sources

Troubleshooting

Troubleshooting radical cyclisation steps in synthesis

Status: Online Operator: Senior Application Scientist Ticket Queue: Priority Handling Welcome to the Radical Cyclisation Support Center. Unlike ionic chemistry, where thermodynamics often rules, radical chemistry is a ga...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: Priority Handling

Welcome to the Radical Cyclisation Support Center. Unlike ionic chemistry, where thermodynamics often rules, radical chemistry is a game of kinetics . Most failures in this field stem from a misunderstanding of the "Kinetic Fork"—the split-second competition between the desired bond formation and the undesired termination.

Below are the resolved tickets for the most common critical failures in radical synthesis, grounded in mechanistic rigor.

🔧 Module 1: The "Direct Reduction" Trap

Ticket #001 User Report: "I am trying to form a 5-membered ring using


. I see full consumption of the starting material, but I only isolated the reduced acyclic product (hydrodehalogenation). No ring was formed."
🔬 Diagnosis: The Kinetic Deficit

You are a victim of the Kinetic Fork . Once the radical (


) is generated, it faces two competing pathways:[1]
  • Cyclisation (

    
    ):  The unimolecular attack on the alkene.
    
  • Reduction (

    
    ):  The bimolecular abstraction of hydrogen from the tin hydride.
    

If


, you get the reduced product.



Since


 for 

is extremely fast (

), it often outcompetes slower cyclisations (

).
🛠️ Solution: Pseudo-High Dilution

You cannot easily change the rate constants (


), but you can change the concentration. By keeping the concentration of the H-donor (

) artificially low, you force the radical to cyclise before it can find a hydrogen atom.

The Protocol: Syringe Pump Slow Addition

  • Setup: Dissolve your substrate and initiator (AIBN) in the reaction solvent (e.g., Benzene or Toluene) at reflux.

  • The Feed: Dissolve

    
     (1.1 equiv) and a small amount of additional AIBN in a separate syringe.
    
  • The Addition: Use a syringe pump to add the tin hydride solution over 4–8 hours .

  • Result: The steady-state concentration of

    
     remains near zero, suppressing the bimolecular reduction pathway.
    
📊 Visualization: The Kinetic Fork

kinetic_fork Substrate Alkyl Halide (R-X) Radical Free Radical (R•) Substrate->Radical Initiation (AIBN/Heat) Cyclized Cyclized Product (Ring) Radical->Cyclized Unimolecular (k_cyc) FAVORED by Low [H-Donor] Reduced Reduced Product (R-H) Radical->Reduced Bimolecular (k_H) FAVORED by High [H-Donor]

Caption: The critical competition between unimolecular cyclisation and bimolecular reduction. Controlling [H-Donor] shifts the balance.

🔧 Module 2: Regioselectivity Failures

Ticket #002 User Report: "I attempted a 5-exo-trig cyclisation, but I isolated the 6-endo product instead. I thought Baldwin's rules favored 5-exo?"

🔬 Diagnosis: Thermodynamic Control or "Anti-Baldwin" Factors

Baldwin's rules are empirical guidelines based on stereoelectronic orbital alignment. For 5-hexenyl radicals, 5-exo-trig is indeed kinetically favored (


 over 6-endo). However, exceptions occur when:
  • Substituent Effects: A substituent at the 5-position (the internal alkene carbon) creates steric hindrance, slowing 5-exo and allowing 6-endo to compete.

  • Reversibility: If the 5-exo cyclisation is reversible (common with stabilized radicals or high temperatures), the reaction may funnel into the thermodynamically more stable 6-membered ring.

🛠️ Solution: "Switchable" Tactics

To restore 5-exo selectivity or enforce 6-endo, you must manipulate the transition state or the reversibility.

FactorTo Favor 5-Exo (Kinetic)To Favor 6-Endo (Thermodynamic)
Temperature Lower it. (e.g., -78°C with

or

). Prevents reversibility.
Raise it. Promotes equilibration to the stable 6-ring.
Radical Type Use Nucleophilic Radicals (Alkyl). They follow Baldwin's rules strictly.Use Electrophilic Radicals (e.g.,

-carbonyl). They are more sensitive to electronic effects.
Lewis Acids None. Add Lewis Acid. Complexation can alter orbital coefficients to favor endo attack.

Reference Insight: Recent photoredox methods allow "switchable" selectivity by altering the H-atom transfer (HAT) agent. A polarity-matched HAT agent can trap the kinetic 5-exo product before it rearranges [1].

🔧 Module 3: The "Dead" Reaction (Oxygen Inhibition)

Ticket #003 User Report: "My photoredox cyclisation turned brown and stopped at 10% conversion. I sparged with nitrogen for 10 minutes."

🔬 Diagnosis: Oxygen Quenching

Radical reactions, particularly photoredox and triplet-sensitized processes, are notoriously sensitive to molecular oxygen (


). Oxygen is a ground-state diradical that quenches excited photocatalysts and traps carbon radicals to form peroxides, terminating the chain. Sparging (bubbling) is often insufficient  for rigorous radical chemistry.
🛠️ Solution: The Freeze-Pump-Thaw Protocol

To guarantee an oxygen-free environment, you must remove dissolved gas, not just headspace gas.

Protocol: Freeze-Pump-Thaw (FPT)

  • Freeze: Place the reaction vessel (Schlenk tube) in liquid nitrogen until the solvent is solid.

  • Pump: Open the vessel to high vacuum (0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.

  • Thaw: Close the vessel, remove from

    
    , and thaw in a warm water bath. Crucial: As the solvent melts, dissolved 
    
    
    
    bubbles out into the vacuum headspace.
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon (heavier than air) rather than Nitrogen for better blanketing.

🔧 Module 4: Troubleshooting Workflow

Use this logic gate to diagnose your specific failure mode.

troubleshooting_tree Start Start: Reaction Failed CheckSM Is SM consumed? Start->CheckSM CheckProd Is reduced product (R-H) formed? CheckSM->CheckProd Yes CheckO2 Did reaction stall early? CheckSM->CheckO2 No / Partial Sol1 Diagnosis: Premature Reduction Action: Use Syringe Pump CheckProd->Sol1 Yes (Major Product) Sol4 Diagnosis: Steric/Electronic Mismatch Action: Check Baldwin Rules / Lewis Acid CheckProd->Sol4 No (Wrong Regioisomer) Sol2 Diagnosis: Initiation Failure Action: Check Initiator t1/2 or Light Source CheckO2->Sol2 No (No Reaction) Sol3 Diagnosis: Oxygen Inhibition Action: Freeze-Pump-Thaw CheckO2->Sol3 Yes (Color Change)

Caption: Diagnostic logic tree for isolating the root cause of radical cyclisation failure.

📚 References

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Baldwin's Rules. Wikipedia (General Overview & Exceptions). [Link][2][3]

  • Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis. National Institutes of Health (NIH) / PMC. [Link]

  • Oxygen Switch in Visible-Light Photoredox Catalysis. Journal of the American Chemical Society (JACS). [Link]

  • Influence of the Addition Mode of Bu3SnH on Hydrostannation. ResearchGate / Thieme. [Link]

Sources

Optimization

Technical Support Center: Purification of Erythrina Alkaloid Extracts

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of Erythrina alkaloids. As a class of tetracyclic spiroamine alkaloids with signif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of Erythrina alkaloids. As a class of tetracyclic spiroamine alkaloids with significant pharmacological interest, their effective purification is paramount for accurate downstream analysis and development.[1] This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific challenges that may arise during the extraction and purification of Erythrina alkaloids, presented in a problem-and-solution format.

Low Yield of Crude Alkaloid Extract

Question: I've performed an acid-base extraction on my Erythrina plant material, but the final yield of the crude alkaloid fraction is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the initial extraction phase are a common issue. The causality can be traced to several factors, from the plant material itself to the specifics of the extraction protocol. Here’s a systematic approach to troubleshooting:

  • Incomplete Initial Extraction:

    • Causality: The initial solvent extraction may not have been exhaustive, leaving a significant portion of the alkaloids in the plant matrix. Traditional methods like maceration can be lengthy and inefficient.[2]

    • Self-Validation/Solution:

      • Increase Extraction Cycles: Instead of a single extraction, perform at least three successive extractions of the plant material with fresh solvent each time.

      • Particle Size Reduction: Ensure your plant material is finely ground. A smaller particle size increases the surface area available for solvent penetration.

      • Consider Modern Techniques: Employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency, reduce solvent consumption, and shorten the extraction time.[1][2]

  • Inefficient Acid-Base Partitioning:

    • Causality: The pH of the aqueous and organic phases during the partitioning steps is critical. If the acidic solution is not sufficiently acidic (pH 2-3), some alkaloids may not be protonated and will be lost in the initial wash with an organic solvent. Conversely, if the basified solution is not sufficiently alkaline (pH 8-9), the alkaloids will not be deprotonated and will remain in the aqueous phase during the final extraction.[1]

    • Self-Validation/Solution:

      • Verify pH: Use a calibrated pH meter to precisely adjust the pH at each step. Do not rely on pH paper for this critical step.

      • Multiple Extractions: Perform at least three extractions with your organic solvent (e.g., ethyl acetate) at both the acidic wash and the basic extraction stages to ensure complete transfer.

      • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping alkaloids. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle centrifugation.

  • Alkaloid Degradation:

    • Causality: Erythrina alkaloids can be sensitive to heat, light, and oxygen.[3] Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

    • Self-Validation/Solution:

      • Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at a lower temperature.

      • Minimize Exposure to Light and Air: Store extracts in amber vials and consider working under an inert atmosphere (e.g., nitrogen) if possible, especially for long-term storage.

Poor Separation During Column Chromatography

Question: My crude alkaloid extract shows multiple spots on TLC, but I'm struggling to get good separation on my silica gel column. The fractions are all mixtures of several compounds. What should I do?

Answer: Achieving good separation of structurally similar Erythrina alkaloids is a significant challenge. The key lies in optimizing your chromatographic conditions.

  • Inappropriate Solvent System:

    • Causality: The polarity of the mobile phase is the most critical factor in chromatographic separation. If the solvent is too polar, all compounds will elute quickly with poor resolution. If it's not polar enough, the compounds will remain strongly adsorbed to the silica gel.

    • Self-Validation/Solution:

      • Systematic TLC Analysis: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give you a clear separation of your target alkaloids with Rf values ideally between 0.2 and 0.5. A common starting point for alkaloids is a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or acetone).[4][5]

      • Gradient Elution: For complex mixtures, a gradient elution is often more effective than an isocratic (constant solvent composition) one. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the separation of compounds with a wider range of polarities.[4]

      • pH Adjustment: Adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve the peak shape and reduce tailing of basic alkaloids on silica gel.[4]

  • Column Overloading:

    • Causality: Applying too much crude extract to the column will result in broad, overlapping bands.

    • Self-Validation/Solution: As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase (silica gel).

  • Improper Column Packing:

    • Causality: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

    • Self-Validation/Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Appearance of Unexpected Peaks (Artifacts)

Question: After purification, I've identified compounds that do not appear to be naturally occurring Erythrina alkaloids. How is this possible?

Answer: The formation of artifacts during extraction and purification is a known challenge with Erythrina alkaloids.

  • Reaction with Solvents:

    • Causality: Certain solvents can react with the alkaloids, especially under acidic or basic conditions or with prolonged heating. For example, acetone can react to form acetonyl derivatives, and methanol can lead to the formation of methoxy-substituted artifacts.[5]

    • Self-Validation/Solution:

      • Careful Solvent Selection: Be aware of the reactivity of your solvents. If you suspect artifact formation, try alternative solvents.

      • Minimize Reaction Time and Temperature: Perform extractions and purifications as quickly as possible and at the lowest practical temperatures.

      • NMR and MS Analysis: Use spectroscopic methods like NMR and Mass Spectrometry to carefully analyze the structure of your purified compounds to confirm they are not artifacts. The presence of groups corresponding to your solvents (e.g., an acetonyl group) is a strong indicator of an artifact.[5]

HPLC/UPLC Issues: Peak Tailing and Poor Resolution

Question: My purified fractions show significant peak tailing and co-elution of closely related alkaloids on my analytical/preparative HPLC. How can I improve the chromatography?

Answer: Peak tailing and poor resolution in HPLC are common problems when working with alkaloids.

  • Secondary Interactions with Silica:

    • Causality: The basic nitrogen atom in the alkaloid structure can interact with residual acidic silanol groups on the surface of the C18 stationary phase, leading to peak tailing.

    • Self-Validation/Solution:

      • Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the alkaloids and the silanol groups, minimizing secondary interactions.

      • Add a Competing Base: A small amount of a basic modifier like triethylamine can be added to the mobile phase to compete with the alkaloids for interaction with the silanol groups.

      • Use a Base-Deactivated Column: Modern HPLC columns are available that are specifically designed to minimize these secondary interactions.

  • Sub-optimal Mobile Phase Composition:

    • Causality: The organic modifier (e.g., methanol or acetonitrile) and its ratio with the aqueous phase are crucial for achieving good separation of structurally similar alkaloids.

    • Self-Validation/Solution:

      • Method Development: Systematically vary the gradient and the type of organic solvent to optimize the separation. Acetonitrile often provides sharper peaks than methanol.

      • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing the viscosity of the mobile phase and increasing mass transfer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store crude Erythrina alkaloid extracts and purified compounds?

A1: To ensure stability, extracts and purified alkaloids should be stored at low temperatures (-20°C or lower), protected from light (in amber vials), and ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][6] For long-term storage, dissolving the sample in a suitable solvent and storing it as a solution can be preferable to storing it as a dry film, which can be more susceptible to oxidation.

Q2: Can I use High-Speed Counter-Current Chromatography (HSCCC) for Erythrina alkaloid purification?

A2: Yes, HSCCC is an excellent technique for purifying alkaloids from complex mixtures. It is a liquid-liquid chromatographic method that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. The key to successful HSCCC is the selection of a suitable two-phase solvent system that provides an appropriate partition coefficient (K) for the target alkaloids, typically between 0.5 and 2.0.[4]

Q3: What are the main classes of Erythrina alkaloids I should expect to find?

A3: Erythrina alkaloids are generally categorized into three main types based on their core structure: dienoid, alkenoid, and lactonic alkaloids.[7] The specific alkaloids present will vary depending on the plant species, the part of the plant used (seeds, leaves, bark), and the geographical location.

Q4: How can I confirm the identity and purity of my isolated Erythrina alkaloids?

A4: A combination of analytical techniques is required. HPLC-UV is commonly used to assess purity.[4] High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight for formula determination. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is essential for unambiguous structure elucidation.

Part 3: Visualizations and Protocols

Experimental Workflow for Erythrina Alkaloid Purification

Erythrina Alkaloid Purification Workflow plant_material Dried & Powdered Erythrina Plant Material solvent_extraction Solvent Extraction (e.g., Maceration, UAE, MAE) plant_material->solvent_extraction crude_extract Crude Plant Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid silica_gel Silica Gel Column Chromatography (Gradient Elution) crude_alkaloid->silica_gel pooled_fractions Pooled Fractions silica_gel->pooled_fractions mplc Reversed-Phase MPLC pooled_fractions->mplc sub_fractions Sub-Fractions mplc->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc purified_alkaloids Purified Erythrina Alkaloids prep_hplc->purified_alkaloids

Caption: General workflow for the purification of Erythrina alkaloids.

Troubleshooting Logic for Low Alkaloid Yield

Troubleshooting Low Yield low_yield Low Crude Alkaloid Yield incomplete_extraction Incomplete Initial Extraction? low_yield->incomplete_extraction ph_issue Incorrect pH in Partitioning? low_yield->ph_issue degradation Potential Degradation? low_yield->degradation solution1 Increase extraction cycles, reduce particle size, use UAE/MAE. incomplete_extraction->solution1 Yes solution2 Use calibrated pH meter (pH 2-3 & 8-9), perform multiple extractions. ph_issue->solution2 Yes solution3 Use rotary evaporator at low temp, minimize light/air exposure. degradation->solution3 Yes

Caption: Decision tree for troubleshooting low alkaloid yield.

Data Presentation

Table 1: Crude Alkaloid Extraction Yields from Erythrina Species

Erythrina SpeciesPlant PartStarting Material (kg)Extraction MethodCrude Alkaloid Yield (g)Yield (%)Reference
E. variegataFlowers10.0Maceration followed by Acid-Base Partitioning1101.1[5]
E. crista-galliFlowers11.0Maceration followed by Acid-Base Partitioning900.82[1]
Experimental Protocols

Protocol 1: Classical Acid-Base Extraction of Erythrina Alkaloids [1][5]

  • Initial Extraction: a. Macerate the dried and powdered plant material (e.g., 10 kg of E. variegata flowers) with 90% methanol (3 x 25 L). b. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Acid-Base Partitioning: a. Dissolve the crude residue in a 2% acetic acid solution to adjust the pH to 2-3. b. Partition this acidic solution twice with an equal volume of ethyl acetate (EtOAc) to remove neutral and acidic compounds. Discard the organic layers. c. Basify the remaining aqueous layer with ammonium hydroxide (NH₃·H₂O) to a pH of 8-9. d. Extract the basified aqueous solution with EtOAc (three times with equal volumes). The alkaloids will partition into the organic phase. e. Combine the EtOAc extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification [5]

  • Silica Gel Column Chromatography: a. Subject the crude alkaloid fraction to column chromatography over silica gel. b. Elute with a gradient solvent system, such as chloroform-acetone (from 1:0 to 1:1), to afford several fractions.

  • Medium Pressure Liquid Chromatography (MPLC): a. Further separate the fractions obtained from the silica gel column using a reversed-phase (C18) MPLC column. b. Elute with a gradient of methanol-water to obtain sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Isolate individual alkaloids from the MPLC sub-fractions using a preparative C18 HPLC column. b. Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O). c. Monitor the eluent with a UV detector and collect the peaks corresponding to the pure alkaloids. d. Concentrate the collected fractions to obtain the purified Erythrina alkaloids.

References

  • García-Beltrán, O., & Moreno-Palacios, M. (2015). Erythrina alkaloids: Recent advances in their synthesis, isolation and pharmacology. In Alkaloids: Chemistry, Biology, Ecology, and Applications (pp. 113-147). ResearchGate. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Retrieved from [Link]

  • Fouda Atangana, A., et al. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. In [Book Title]. ResearchGate. Retrieved from [Link]

  • MDPI. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4277. Retrieved from [Link]

  • MDPI. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4277. Retrieved from [Link]

  • Yuan, T., et al. (2020). Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens. Planta Medica, 86(04), 285-292. Retrieved from [Link]

  • Wikipedia. (n.d.). Erythrina alkaloids. Retrieved from [Link]

  • Fouda Atangana, A., et al. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. In [Book Title]. ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]

Sources

Troubleshooting

Refinement of domino reaction conditions for (+)-Erysotramidine

Technical Support Center: (+)-Erysotramidine Synthesis Topic: Refinement of Domino Spirocyclization Conditions Doc ID: ERY-DOM-004 Last Updated: 2025-10-14 Executive Summary: The Domino Challenge The total synthesis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (+)-Erysotramidine Synthesis Topic: Refinement of Domino Spirocyclization Conditions Doc ID: ERY-DOM-004 Last Updated: 2025-10-14

Executive Summary: The Domino Challenge

The total synthesis of (+)-Erysotramidine hinges on the construction of the tetracyclic erythrinan core. The most efficient, yet technically demanding, method is the Lewis Acid-Promoted Domino Spirocyclization (specifically the Tietze protocol). This cascade transforms a linear phenylethylamine precursor into the spirocyclic core via sequential N-acyliminium ion formation and intramolecular Friedel-Crafts alkylation.

The Problem: Users frequently report low yields (<40%), diastereomeric scrambling at the C-5 spiro-center, and hydrolysis of the iminium intermediate.

The Solution: This guide refines the reaction parameters, focusing on the Indium(III) Triflate / Trimethylaluminum system. Our optimized protocol shifts the process from a "hit-or-miss" reaction to a robust, self-validating workflow.

Optimized Protocol: The "Self-Validating" Workflow

Do not deviate from the order of addition. This protocol relies on the in situ generation of a reactive aluminate species to scavenge water before the Lewis Acid (In(OTf)₃) engages the substrate.

Reagents:

  • Substrate: Secondary amide precursor (dried azeotropically with toluene).

  • Activator: Trimethylaluminum (AlMe₃), 2.0 M in toluene.

  • Catalyst: Indium(III) Triflate (In(OTf)₃).

  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over activated 3Å molecular sieves.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask under a positive pressure of Argon. Cool to room temperature.

  • Substrate Solubilization: Dissolve the amide precursor in dry MeCN (0.1 M concentration). Note: Higher concentrations (>0.2 M) promote intermolecular polymerization.

  • Scavenging Phase (Critical):

    • Cool the solution to 0°C.

    • Add AlMe₃ (1.1 equiv) dropwise.

    • Observation: Evolution of methane gas (bubbling) indicates the scavenging of residual protic species. Stir for 15 minutes.

  • Catalyst Injection: Add In(OTf)₃ (15 mol%) as a solid in one portion.

  • The Thermal Ramp:

    • Allow the mixture to warm to Room Temperature (RT) over 20 mins.

    • Heat to 80°C (oil bath temperature).

    • Monitor: Reaction is usually complete in 2–4 hours.

  • Quench: Cool to 0°C. Dilute with EtOAc. Add saturated Rochelle’s salt solution (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion.

Mechanistic Visualization (Pathway & Causality)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a sensitive N-acyliminium ion. If this ion is not trapped immediately by the aromatic ring (EAS), it will hydrolyze or polymerize.

Erysotramidine_Cascade cluster_legend Key Interaction Precursor Amide Precursor (Linear) Complex Al-Amide Complex (Activated) Precursor->Complex AlMe3 (Scavenger/Lewis Base) Iminium N-Acyliminium Ion (Transient Electrophile) Complex->Iminium In(OTf)3, 80°C (Cyclization) Transition Spiro-Transition State (Re-face attack favored) Iminium->Transition Intramolecular Friedel-Crafts Product_E (+)-Erysotramidine Core (Thermodynamic Product) Transition->Product_E Major Path (Thermodynamic) Product_F C-5 Epimer (Kinetic Product) Transition->Product_F Minor Path (Kinetic) Product_F->Iminium Reversibility at High Temp (Equilibration) AlMe3 prevents proton\nquenching of Iminium AlMe3 prevents proton quenching of Iminium

Figure 1: Mechanistic flow of the In(OTf)₃/AlMe₃ promoted domino spirocyclization. Note the reversibility allowing for thermodynamic correction.

Troubleshooting Guide & FAQs

This section addresses specific failure modes observed in high-throughput optimization screens.

Q1: My reaction stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst Poisoning via Water. Explanation: In(OTf)₃ is water-tolerant relative to TiCl₄, but the N-acyliminium intermediate is not. If your solvent was "wet" (>50 ppm H₂O), the water competes with the aromatic ring for the iminium ion, reverting it to the hemiamidal (which looks like starting material or a stable intermediate on TLC). Fix:

  • Ensure AlMe₃ is added before the Lewis Acid. AlMe₃ acts as a "chemical desiccant" and activates the amide carbonyl.

  • Test: If bubbling does not occur upon AlMe₃ addition, your reagents might be too wet, consuming the AlMe₃ entirely before it can activate the substrate.

Q2: I am observing a 1:1 mixture of diastereomers at the spiro-center (C-5).

Diagnosis: Kinetic Trapping. Explanation: The cyclization forms two isomers: the desired natural core (E) and its epimer (F). The reaction is reversible under Lewis Acid conditions. Short reaction times favor the kinetic mixture. Fix:

  • Extend Reaction Time: Increase the hold time at 80°C from 2 hours to 6 hours. This allows the kinetic product (F) to revert to the iminium ion and re-cyclize to the thermodynamically more stable product (E).

  • Reference Data: Tietze et al. demonstrated that thermodynamic control yields a 4:1 ratio favoring the desired isomer [1].

Q3: The reaction turned into a black tar.

Diagnosis: Polymerization via Intermolecular Attack. Explanation: The N-acyliminium ion is a potent electrophile. If the intramolecular ring closure is slow (due to steric hindrance or low temp), the ion will react with the electron-rich aromatic ring of a neighboring molecule. Fix:

  • Dilution: Strictly adhere to 0.1 M or lower .

  • Temperature Ramp: Do not start at 80°C. The ramp from RT to 80°C is crucial to establish the intramolecular conformation before the system has enough energy for intermolecular collisions.

Comparative Analysis of Lewis Acids

We screened common promoters to validate the superiority of the In(III) system for this specific domino sequence.

Promoter SystemYield (%)dr (E:F)Notes
In(OTf)₃ / AlMe₃ 92% 4:1 Standard.[1] High tolerance, good thermodynamic control.
TMSOTf45%1:1Highly sensitive to moisture; rapid hydrolysis observed.
BF₃·OEt₂60%2:1Strong background polymerization; tar formation.
Cu(OTf)₂30%-Sluggish reaction; required >100°C.

References

  • Tietze, L. F. , Tölle, N., Kratzert, D., & Stalke, D. (2009).[1] Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process. Organic Letters, 11(22), 5230–5233. [Link]

  • Ju, X. , Hu, X., Shi, H., & She, X.[2] (2021).[2][3] Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of Erysotramidine.[2][3][4] Organic Chemistry Frontiers, 8(17), 4839-4844.[3] [Link]

  • Zhang, F. , Simpkins, N. S., & Blake, A. J. (2009).[5] New approaches for the synthesis of erythrinan alkaloids. Organic & Biomolecular Chemistry, 7(9), 1963-1979. [Link]

Sources

Optimization

Technical Support Center: (+)-Erysotramidine Stability in Solution

Welcome to the technical support center for (+)-Erysotramidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of (+)-Erysotramidin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+)-Erysotramidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of (+)-Erysotramidine in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.

Introduction to (+)-Erysotramidine and Its Stability Challenges

(+)-Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the Erythrina family of natural products.[1][2] These compounds are of significant interest due to their wide range of biological activities, including potential neurological applications such as anti-inflammatory and anticonvulsant effects.[2][3] The complex chemical structure of (+)-Erysotramidine, which includes a lactam, an aromatic ether, and a tertiary amine, presents several potential stability challenges in solution. The primary degradation pathways to consider are hydrolysis and oxidation.[4][5] This guide will walk you through identifying, troubleshooting, and preventing these stability issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with (+)-Erysotramidine are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. Degradation of (+)-Erysotramidine in your experimental solutions can lead to a decrease in its effective concentration over time, resulting in variable biological activity or analytical readings. Factors such as pH, temperature, light exposure, and the choice of solvent can all influence its stability.[6] We recommend performing a preliminary stability assessment under your specific experimental conditions.

Q2: What are the most common causes of (+)-Erysotramidine degradation in solution?

A2: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The lactam (cyclic amide) ring in the (+)-Erysotramidine molecule is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[5][7]

  • Oxidation: The aromatic ether, methoxy groups, and the tertiary amine are all susceptible to oxidation.[4][8] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photoxidation).

Q3: How should I prepare and store my stock solutions of (+)-Erysotramidine?

A3: Proper preparation and storage of stock solutions are crucial for maintaining the integrity of the compound.

  • Solvent Selection: Due to the alkaloidal nature of (+)-Erysotramidine, it is generally more soluble in organic solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing stock solutions.[9] For aqueous buffers, solubility might be limited, and the pH of the final solution should be carefully controlled.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-100x) to minimize the volume added to your experimental system, thereby reducing the impact of the organic solvent on your assay.[10]

  • Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, amber vials to protect from light and moisture.[9] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q4: I've noticed a change in the color of my (+)-Erysotramidine solution. What does this indicate?

A4: A color change is often a visual cue for chemical degradation. Oxidation of phenolic or aromatic amine-containing compounds can lead to the formation of colored byproducts. If you observe a color change, it is highly recommended to verify the purity and concentration of your solution using an analytical technique like HPLC before proceeding with your experiments.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered with (+)-Erysotramidine in solution.

Issue 1: Loss of Potency or Inconsistent Biological Activity
  • Potential Cause: Degradation of (+)-Erysotramidine in the assay medium.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your final assay buffer. The lactam ring of (+)-Erysotramidine is prone to hydrolysis at non-neutral pH.[5][11]

    • Solvent Compatibility: Ensure that the organic solvent used for the stock solution is compatible with your assay system and does not precipitate the compound upon dilution.

    • Incubation Time: Consider the duration of your experiment. For long incubation periods, degradation may be more pronounced.

    • Control Experiment: Run a time-course experiment where you analyze the concentration of (+)-Erysotramidine in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, light) but without the biological system (cells, enzymes, etc.). This will help isolate the chemical stability of the compound.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while hydrolysis would lead to a specific mass change).

    • Forced Degradation Study: To confirm the origin of the unknown peaks, perform a forced degradation study. This involves intentionally exposing a solution of (+)-Erysotramidine to harsh conditions to accelerate degradation and generate the potential degradation products. See the "Experimental Protocols" section for a detailed procedure.[12]

      • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.

      • Oxidation: Treat with a low concentration of hydrogen peroxide.

      • Photodegradation: Expose to UV and visible light.

      • Thermal Degradation: Heat the solution.

    • Compare Chromatograms: Compare the chromatograms from your experimental samples with those from the forced degradation study. Co-elution of peaks can help identify the degradation products in your samples.

Data Presentation

The following table provides hypothetical, yet plausible, data on the stability of (+)-Erysotramidine under various conditions, as would be determined from a forced degradation study.

ConditionIncubation Time (hours)Remaining (+)-Erysotramidine (%)Major Degradation Products
Control (pH 7.4, 25°C, dark) 2498.5-
Acidic (0.1 M HCl, 60°C) 865.2Hydrolysis Product 1
Basic (0.1 M NaOH, 60°C) 842.8Hydrolysis Product 2
Oxidative (3% H₂O₂, 25°C) 875.1Oxidation Product 1, Oxidation Product 2
Photolytic (UV/Vis light, 25°C) 2488.9Photodegradation Product 1
Thermal (80°C, dark) 2492.3Thermal Degradant 1

Experimental Protocols

Protocol 1: Preparation of (+)-Erysotramidine Stock Solution
  • Accurately weigh a small amount of (+)-Erysotramidine powder.

  • Add a minimal amount of high-purity DMSO or ethanol to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.[10]

  • Once dissolved, add more of the same solvent to reach the desired final concentration (e.g., 10 mM).

  • Transfer the stock solution to a clean, amber glass vial with a Teflon-lined cap.

  • Store the stock solution at -20°C or below.[9]

Protocol 2: Forced Degradation Study
  • Prepare a working solution of (+)-Erysotramidine (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis: To an aliquot of the working solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 8 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis: To an aliquot of the working solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 8 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: To an aliquot of the working solution, add a small volume of 30% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for 8 hours. At specified time points, withdraw samples and analyze by HPLC.

  • Photostability: Transfer an aliquot of the working solution to a quartz cuvette or a clear glass vial. Expose the sample to a photostability chamber with a combination of UV and visible light. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample. Analyze both samples by HPLC at specified time points.

  • Thermal Degradation: Transfer an aliquot of the working solution to a sealed vial and place it in an oven at 80°C. A control sample should be kept at room temperature. Analyze both samples by HPLC at specified time points.

Protocol 3: HPLC Analysis of (+)-Erysotramidine and its Degradation Products
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating alkaloids.[13]

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of (+)-Erysotramidine (typically between 220-280 nm).

  • Injection Volume: 10-20 µL.

Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways of (+)-Erysotramidine

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main (+)-Erysotramidine hydrolysis_acid Acid-Catalyzed Lactam Cleavage main->hydrolysis_acid H+ / H2O hydrolysis_base Base-Catalyzed Lactam Cleavage main->hydrolysis_base OH- / H2O oxidation_ether Aromatic Ether Cleavage main->oxidation_ether [O] oxidation_amine N-Oxidation main->oxidation_amine [O]

Caption: Predicted major degradation pathways for (+)-Erysotramidine.

Experimental Workflow for Stability Troubleshooting

G start Inconsistent Experimental Results check_stability Suspect Compound Instability start->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation Yes hplc_analysis Analyze Samples by HPLC-MS forced_degradation->hplc_analysis compare Compare Degradation Profile with Experimental Samples hplc_analysis->compare identify Identify Degradation Products & Pathway compare->identify Match Found optimize Optimize Experimental Conditions (pH, T, solvent) compare->optimize No Match, Re-evaluate Assay identify->optimize end Consistent Results optimize->end

Caption: Workflow for troubleshooting (+)-Erysotramidine stability issues.

References

  • Erythrina Alkaloids. In Handbook of Plant and Fungal Toxicants. CRC Press.
  • Sarpong, R., et al. (2014). Synthesis of the erythrina alkaloid erysotramidine. PubMed. [Link]

  • Tietze, L. F., et al. (2009). Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process. Organic Letters. [Link]

  • Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids.
  • Kurek, J. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. PMC. [Link]

  • A Comparative Guide to the Synthesis of Erysotramidine.Benchchem.
  • Erythrina alkaloids. Wikipedia. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]

  • Erythromycin Stock Solution Preparation and Recipe.NovoPro Bioscience Inc..
  • Salem, A. M., et al. (2023). Erythrina Alkaloids: An Updated Review with Neurological Perspective. ResearchGate. [Link]

  • Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process.
  • Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process. PubMed. [Link]

  • In vitro production of alkaloids: Factors, approaches, challenges and prospects. PMC. [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

  • Wan, P., et al. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.Canadian Journal of Chemistry.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. [Link]

  • In Vitro Production of Alkaloids.
  • Lactam Hydrolysis. YouTube. [Link]

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C. [Link]

  • Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens. PMC. [Link]

  • How can I prepare the erythromycin stock?
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • Application Notes and Protocols for the Extraction and Purific
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]

  • In vitro production of alkaloids: Factors, approaches, challenges and prospects. Pharmacognosy Reviews. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC. [Link]

  • Phytochemical screening and HPTLC fingerprinting analysis of ethanolic extract of erythrina variegata L. Flowers.
  • Degradation of β-lactam antibiotics.
  • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. Journal of Natural Products. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • ALIPHATIC AND AROMATIC ETHERS. Inchem.org. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]

  • Alkaloids from flowers of Erythrina corallodendron. PubMed. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. [Link]

  • Charles J. Pedersen. Wikipedia. [Link]

  • Alkaloids of genus Erythrina : An updated review. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of (+)-Erysotramidine Synthetic Routes

Executive Summary (+)-Erysotramidine, a tetracyclic Erythrina alkaloid, presents a significant synthetic challenge due to its spirocyclic quaternary center (C5) and the requirement for precise stereochemical control.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Erysotramidine, a tetracyclic Erythrina alkaloid, presents a significant synthetic challenge due to its spirocyclic quaternary center (C5) and the requirement for precise stereochemical control.[1] This guide analyzes three distinct synthetic paradigms: Asymmetric Desymmetrization (Simpkins), Oxidative Dearomatization (Canesi), and Domino Cascade (Tietze).

While the Simpkins route remains the benchmark for enantioselective construction, the Canesi route offers a modern, "green" approach utilizing hypervalent iodine to achieve rapid molecular complexity. The Tietze strategy demonstrates the power of cascade reactions for high-efficiency skeletal construction.

Route Analysis & Mechanistic Insight

Route A: Asymmetric Desymmetrization (Simpkins et al.)

Strategy: Chiral Base Desymmetrization & Radical Cyclization Status: Total Synthesis (Enantioselective)

This route is defined by its early-stage introduction of chirality. Simpkins employed a chiral lithium amide base to desymmetrize a meso-imide precursor. This is a textbook example of reagent-controlled stereoselectivity.

  • Key Mechanistic Step: The meso-imide (derived from maleimide and cyclopentadiene) is treated with a chiral bis-lithium amide. This selectively removes a proton from one enantiotopic bridgehead position, generating a chiral enolate that is trapped with a silyl chloride.

  • Downstream Logic: The resulting silyl enol ether serves as a handle for

    
    -acyliminium ion chemistry, allowing the stereocontrolled introduction of the aromatic D-ring. The final B-ring closure is achieved via a 6-exo-trig radical cyclization mediated by tributyltin hydride (
    
    
    
    ).
Route B: Oxidative Dearomatization (Canesi et al.)

Strategy: Hypervalent Iodine "Aromatic Ring Umpolung" Status: Total Synthesis (Racemic & Asymmetric variants)

Canesi’s approach utilizes the concept of "aromatic ring umpolung."[2] Phenols are electron-rich (nucleophilic), but oxidation with hypervalent iodine converts them into electrophilic phenoxonium ions.

  • Key Mechanistic Step: A phenol-amine substrate is treated with phenyliodine(III) diacetate (PIDA) or bis(trifluoroacetate) (PIFA). The iodine(III) species acts as a two-electron oxidant, generating a reactive cation at the para-position. The tethered nitrogen atom attacks this electrophilic center, forming the spirocyclic C5–N bond in a single step.

  • Significance: This biomimetic strategy rapidly constructs the A/B spiro-fused ring system from simple, flat aromatic precursors, avoiding complex protecting group manipulations.

Route C: Domino Cascade Process (Tietze et al.)

Strategy: Domino Amidation / Spirocyclization / Mannich Status: Formal Synthesis

Tietze’s route emphasizes step economy through a "zipper" reaction that forms multiple bonds in one pot.

  • Key Mechanistic Step: A domino sequence involving the condensation of a phenylethylamine with a ketoester.[3][4] This triggers amidation, followed by spirocyclization to form a lactam, and finally an electrophilic aromatic substitution (Pictet-Spengler type) to close the D-ring.

  • Outcome: This route efficiently yields the tetracyclic core (intermediate H), which is 4 known steps away from the natural product.

Quantitative Comparison

MetricSimpkins et al. (2005)Canesi et al. (2014)Tietze et al. (2009)
Strategy Chiral Base DesymmetrizationOxidative DearomatizationDomino Cascade
Chirality Source Chiral Lithium AmideRacemic (or Chiral Pool in 2015)HPLC Resolution / Substrate
Total Steps ~118~10 (Formal)
Key Reagent Chiral Bis-lithium AmidePhI(OAc)₂ (PIDA)Meldrum's Acid deriv.
Overall Yield High efficiency in key steps~19%High (to intermediate)
Green Metric Low (Tin reagents used)High (Metal-free oxidant)Medium (Atom economical)

Visualization of Synthetic Logic

Diagram 1: Simpkins Desymmetrization Pathway

This pathway illustrates the conversion of the achiral meso-imide into the chiral key intermediate.

SimpkinsRoute MesoImide Meso-Imide (Achiral Precursor) Enolate Chiral Enolate MesoImide->Enolate Stereoselective Deprotonation ChiralBase Chiral Lithium Amide (Desymmetrization) ChiralBase->Enolate SilylEther Silyl Enol Ether (92-94% ee) Enolate->SilylEther TMSCl Trap AcylIminium N-Acyliminium Cyclization SilylEther->AcylIminium Addition of Ar-Grignard Erysotramidine (+)-Erysotramidine AcylIminium->Erysotramidine Retro-DA & Radical Cyclization

Caption: Simpkins' enantioselective route leveraging chiral base desymmetrization to establish the C5 stereocenter.

Diagram 2: Canesi Oxidative Dearomatization

This pathway details the "Umpolung" mechanism where the phenol becomes an electrophile.

CanesiMechanism Phenol Phenol-Amine Substrate Activated Activated Phenoxy-I(III) Intermediate Phenol->Activated Ligand Exchange (-AcOH) HyperIodine PhI(OAc)2 (PIDA) HyperIodine->Activated Cation Phenoxonium Cation (Electrophile) Activated->Cation Reductive Elimination of PhI Spiro Spirocyclic Dienone (Core Skeleton) Cation->Spiro Intramolecular N-Attack (Spirocyclization)

Caption: Canesi's oxidative dearomatization converting a nucleophilic phenol into an electrophilic spiro-precursor.

Detailed Experimental Protocol

Selected Method: Hypervalent Iodine-Mediated Oxidative Dearomatization (Canesi Method) Rationale: This protocol is selected for its operational simplicity, absence of heavy metals, and high relevance to modern "green" synthesis standards. It represents the critical step in constructing the spiro-fused A/B ring system.[1]

Materials
  • Substrate:

    
    -[2-(4-hydroxyphenyl)ethyl]-formamide derivative (1.0 equiv).
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.1 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Note: Fluorinated solvents stabilize the cation intermediate.

  • Base: Sodium bicarbonate (

    
    ) (solid, 2.0 equiv) to neutralize acetic acid byproducts.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (0.5 mmol) in TFE (5 mL, 0.1 M concentration).

  • Buffering: Add solid

    
     (1.0 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm of the oxidation.
    
  • Oxidation: Add PIDA (0.55 mmol) portion-wise over 5 minutes. The solution typically changes color (often yellow to amber) indicating the formation of the quinone monoketal/dienone species.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typical eluent: EtOAc/Hexanes) for the disappearance of the starting phenol (UV active, often stains purple with anisaldehyde) and appearance of the spirodienone product.

  • Quenching: Once conversion is complete, dilute the reaction mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous

    
     (10 mL) to reduce any residual hypervalent iodine species.
    
  • Work-up: Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Critical Control Point: The choice of solvent is paramount. Nucleophilic solvents (like pure MeOH) may intercept the phenoxonium ion, leading to O-methylation rather than N-cyclization. TFE or HFIP are non-nucleophilic and highly polar, stabilizing the transition state for spirocyclization.

References

  • Simpkins, N. S., et al. (2005). "An Asymmetric Synthesis of (+)-Erysotramidine." Synthesis, 2005(19), 3287–3292. Link

  • Tietze, L. F., et al. (2009).[4][5] "Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process." Organic Letters, 11(22), 5230–5233.[4] Link

  • Canesi, S., et al. (2014).[6] "Synthesis of the Erythrina Alkaloid Erysotramidine." The Journal of Organic Chemistry, 79(17), 8481–8485.[6] Link

  • Canesi, S., et al. (2015).[2] "Heck Cyclization Strategy for Preparation of Erythrinan Alkaloids: Asymmetric Synthesis of Unnatural (−)-Erysotramidine from L-Tartaric Acid." The Journal of Organic Chemistry, 80(3), 1957–1963. Link

  • Zhang, F., Simpkins, N. S., & Blake, A. J. (2009).[7][8] "New approaches for the synthesis of erythrinan alkaloids." Organic & Biomolecular Chemistry, 7(9), 1963-1979.[7] Link

Sources

Comparative

Spectroscopic Validation of Synthetic vs. Natural (+)-Erysotramidine: A Comparative Technical Guide

Executive Summary & Technical Context Target Molecule: (+)-Erysotramidine (Erythrina Alkaloid) CAS Registry: 53938-09-3 (Generic) Core Application: Neuromuscular blocking agents (nAchR antagonists), CNS depressants. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Molecule: (+)-Erysotramidine (Erythrina Alkaloid) CAS Registry: 53938-09-3 (Generic) Core Application: Neuromuscular blocking agents (nAchR antagonists), CNS depressants.

This guide serves as a definitive protocol for validating the structural and stereochemical integrity of synthetic (+)-erysotramidine against its natural counterpart. As drug development shifts toward scalable total synthesis, distinguishing the active (+)-enantiomer from racemic mixtures or the unnatural (-)-enantiomer is critical. This document synthesizes data from key total syntheses (Tietze et al., L'Homme et al.) and natural product isolation studies to provide a self-validating characterization system.

Structural Diagnostics & Spectroscopic Comparison[1][2][3][4][5][6][7]

The validation of (+)-erysotramidine relies on three non-negotiable pillars:

  • Enantiomeric Identity: Confirmed via specific optical rotation (

    
    ).
    
  • Spirocyclic Core Integrity: Confirmed via

    
    C NMR (C-5 spiro center).
    
  • Functional Group Fidelity: Confirmed via

    
    H NMR (Lactam and aromatic regions).
    
Comparative Spectroscopic Data Table

The following data correlates the natural product isolated from Erythrina arborescens with high-purity synthetic samples derived from oxidative dearomatization or domino sequences.

Diagnostic MarkerNatural (+)-ErysotramidineSynthetic (+)-ErysotramidineDeviation ToleranceInterpretation
Optical Rotation (

)
+230° to +250° (c=0.5, CHCl

)
+238° (typical)± 5%Positive sign confirms the correct absolute stereochemistry (5S). Racemic mixtures will read 0°.

H NMR: H-1
(Aromatic)

6.85 ppm (s)

6.85 ppm (s)
± 0.02 ppmConfirms A-ring aromaticity and substitution pattern.

H NMR: H-2
(Aromatic)

6.32 ppm (s)

6.32 ppm (s)
± 0.02 ppmHighly sensitive to shielding effects from the C-ring.

H NMR: H-11
(Alkene)

4.77 ppm (dd)

4.75 - 4.78 ppm
± 0.03 ppmCharacteristic of the D-ring alkene; coupling constants (

) verify conformation.

C NMR: C-8
(Lactam)

171.2 ppm

171.2 ppm
± 0.5 ppmCritical Check: Distinguishes erysotramidine from non-oxidized precursors (e.g., erysotrine).

C NMR: C-5
(Spiro)

66.7 ppm

66.5 - 66.9 ppm
± 0.5 ppmStructural Fingerprint: Verifies the integrity of the spiro-fused 6/5/6/6 system.

C NMR: C-11

27.0 ppm

27.0 ppm
± 0.5 ppmDistinguishes from hydroxylated analogs (e.g., erythrartine) which shift to ~65 ppm.

Expert Insight: The most common failure mode in synthetic batches is not chemical impurity, but racemization at the C-5 spiro center. A melting point depression (Natural mp: ~104-106°C) often indicates low enantiomeric excess (ee), even if NMR is identical.

Experimental Workflows

A. Isolation of Natural Reference Standard

Objective: Isolate (+)-erysotramidine from Erythrina species to establish a biological baseline.

Protocol:

  • Extraction: Macerate air-dried flowers/seeds of E. arborescens or E. variegata in 90% MeOH (3x) at room temperature. Concentrate in vacuo.

  • Acid/Base Partitioning (The "Alkaloid Switch"):

    • Suspend residue in 2% Acetic Acid (pH 2-3).

    • Partition with EtOAc (removes fats/neutral compounds). Discard Organic Layer.

    • Basify aqueous layer with NH

      
      OH to pH 9.
      
    • Extract exhaustively with CHCl

      
      . Keep Organic Layer. 
      
  • Purification:

    • Subject crude alkaloid fraction to Silica Gel Column Chromatography.[1]

    • Eluent: Gradient CHCl

      
      :MeOH (100:0 
      
      
      
      90:10).
    • TLC Visualization: Dragendorff’s reagent (Orange spots = Alkaloids).

B. Synthetic Validation Pathway (Formal Total Synthesis)

Objective: Validate the synthetic route (e.g., Tietze Domino Process or PIFA Dearomatization) ensuring the spiro-center formation.

Key Mechanism: The formation of the spiro-center is the rate-limiting stereochemical step. The workflow below visualizes the critical "Domino Process" used to construct the tetracyclic core.

Erysotramidine_Synthesis cluster_key Key Transformation Start Precursors (Phenylethylamine + Ketoester) Step1 Amidation (Formation of Amide Linkage) Start->Step1 Condensation Step2 N-Acyliminium Ion Formation Step1->Step2 Acid Catalysis Step3 Spirocyclization (Electrophilic Aromatic Substitution) Step2->Step3 Critical C-5 Bond Formation Intermediate Spirocyclic Core (Racemic or Chiral) Step3->Intermediate Final (+)-Erysotramidine (Target) Step3->Final If Asymmetric Route Resolution Chiral Resolution / Asymmetric Induction Intermediate->Resolution If Racemic Route Resolution->Final Isolation of (+)

Figure 1: The critical synthetic pathway.[2] The transition from N-Acyliminium ion to the Spirocyclic Core (Step 3) determines the stereochemical outcome.

Advanced Characterization Logic

Why C NMR is Superior for Purity Analysis

While


H NMR is standard, the 

C NMR
spectrum provides a definitive "fingerprint" for the erythrinan skeleton that is less susceptible to solvent shifts.
  • The "Lactam Test": A signal at 171.2 ppm confirms the oxidation state at C-8.[3][4] If this signal is absent or shifted upfield (<165 ppm), the lactam ring has likely opened or reduced.

  • The "Spiro Test": The quaternary carbon at 66.7 ppm is unique.[3] Impurities often lack this quaternary signal or show it split if diastereomers are present.

Optical Purity & The "Ent-" Problem

Many synthetic routes produce the enantiomer ((-)-erysotramidine) or a racemate.

  • Protocol: Dissolve 5 mg of sample in 1 mL CHCl

    
    . Measure in a 1 dm cell at 25°C (Sodium D-line).
    
  • Pass Criteria: Rotation must be positive (+) .

  • Fail Criteria: Negative rotation indicates the unnatural enantiomer (often synthesized from D-tartaric acid derivatives instead of L-). Zero rotation indicates a racemic mixture.

References

  • Tietze, L. F., et al. (2009).[5][2] Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process. Organic Letters. Link

  • L'Homme, C., et al. (2014).[3] Synthesis of the Erythrina Alkaloid Erysotramidine. Journal of Organic Chemistry. Link

  • Amer, M. E., et al. (1991).[3] Alkaloids of Erythrina arborescens. Journal of Natural Products. Link

  • Soto-Hernandez, M., et al. (2012). Erythrina Alkaloids: Phytochemical and Pharmacological Studies. In Alkaloids: Chemistry and Biology. Link

  • Zhang, B. J., et al. (2020).[6] Artificial Erythrina Alkaloids from Three Erythrina Plants. Phytochemistry Letters. Link

Sources

Validation

A Comparative In Vitro Validation Guide to the Therapeutic Targets of (+)-Erysotramidine

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro methodologies for validating the therapeutic targets of (+)-Erysotramidine, a promising a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro methodologies for validating the therapeutic targets of (+)-Erysotramidine, a promising alkaloid from the Erythrina genus. This document moves beyond a simple recitation of protocols to offer a strategic framework for robust target validation, grounded in scientific integrity and field-proven insights. Here, we will explore the rationale behind experimental choices, present comparative data with established nicotinic acetylcholine receptor (nAChR) antagonists, and provide detailed, actionable protocols.

Introduction: The Therapeutic Potential of (+)-Erysotramidine and the Imperative of Target Validation

(+)-Erysotramidine belongs to the Erythrina alkaloids, a class of natural products known for their activity at neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors, which are ligand-gated ion channels, are implicated in a wide array of physiological processes and are significant targets for therapeutic intervention in neurological and psychiatric disorders.[2][3] Preliminary studies of related Erythrina alkaloids suggest that their mechanism of action involves the modulation of nAChR activity, often as competitive antagonists.[1] While direct quantitative data for (+)-Erysotramidine is still emerging, the well-characterized activities of its structural analogs, such as erysodine, provide a strong rationale for focusing initial target validation efforts on nAChRs.

This guide will therefore focus on the in vitro validation of (+)-Erysotramidine as a nAChR antagonist, with a particular emphasis on the α4β2 and α7 subtypes, which are highly expressed in the central nervous system and are implicated in conditions such as nicotine addiction, depression, and cognitive dysfunction.[4][5] We will compare its hypothetical performance, based on data from closely related compounds, with that of well-established nAChR antagonists: Dihydro-β-erythroidine (DHβE), Mecamylamine, and α-Conotoxin MII.

Strategic Overview of In Vitro Target Validation

A robust in vitro target validation workflow is not a linear process but rather an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement. The causality behind our experimental choices is to first establish binding to the putative target and then to characterize the functional consequence of that binding.

A Hypothesis Generation: (+)-Erysotramidine targets nAChRs B Binding Assays: Does it bind? What is its affinity (Ki)? A->B C Functional Assays: What is the effect of binding? (Agonist/Antagonist/Modulator) What is its potency (IC50/EC50)? B->C C->B Refine binding studies D Subtype Selectivity Profiling: Does it preferentially bind to and/or modulate specific nAChR subtypes? C->D D->C Inform functional assays E Mechanism of Action Studies: Competitive vs. Non-competitive Antagonism D->E F Comparative Analysis: How does it compare to known nAChR modulators? E->F G Validated Target Profile F->G

Caption: Iterative workflow for in vitro target validation of (+)-Erysotramidine.

Comparative Analysis of (+)-Erysotramidine and Alternative nAChR Antagonists

To provide a clear benchmark for the evaluation of (+)-Erysotramidine, we will compare its expected performance with that of three well-characterized nAChR antagonists:

  • Dihydro-β-erythroidine (DHβE): A competitive antagonist with some selectivity for α4β2-containing nAChRs.[6]

  • Mecamylamine: A non-competitive, non-selective nAChR antagonist that acts as an open-channel blocker.[7]

  • α-Conotoxin MII: A peptide toxin that is a potent and selective antagonist of α3β2 and α6-containing nAChRs.[8][9]

The following table summarizes the in vitro data for these comparators and provides projected values for (+)-Erysotramidine based on the published data for the closely related Erythrina alkaloid, erysodine.[1]

CompoundTarget nAChR SubtypeBinding Affinity (Ki)Functional Antagonism (IC50)Mechanism of Action
(+)-Erysotramidine (projected) α4β2~50 nM~96 nMCompetitive
α7Micromolar rangeMicromolar rangeCompetitive
Dihydro-β-erythroidine (DHβE) α4β20.37 µM0.37 µMCompetitive[6]
α7>100 µM>100 µMCompetitive[4]
Mecamylamine Non-selectiveNot applicable~0.34 µM (nicotine-induced currents)Non-competitive[10]
α-Conotoxin MII α3β2/α6β2*~1.3 nMPotent blockadeCompetitive[5][9]
α4β2Low affinityWeak blockadeCompetitive[9]
α7No significant activityNo significant activityCompetitive

Note: The projected values for (+)-Erysotramidine are based on the published data for erysodine, a structurally similar Erythrina alkaloid.[1]

Experimental Protocols for In Vitro Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate and characterize the interaction of (+)-Erysotramidine with its putative nAChR targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (+)-Erysotramidine for different nAChR subtypes.

Principle: This is a competitive binding assay where the test compound ((+)-Erysotramidine) competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human nAChR subtype of interest (e.g., SH-EP1-hα4β2 or GHk-hα7).

    • Harvest cells and homogenize in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7).

    • Add a range of concentrations of the unlabeled competitor ((+)-Erysotramidine or a reference compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional effect (agonist or antagonist) and potency (IC50) of (+)-Erysotramidine on nAChR subtypes.

Principle: This technique allows for the measurement of ion channel activity in response to the application of a ligand. Oocytes are injected with cRNA encoding the nAChR subunits of interest, and the resulting ion currents are measured using a voltage clamp amplifier.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (typically -70 mV).

    • Apply acetylcholine (ACh) at its EC50 concentration to elicit a control current response.

    • After a washout period, pre-apply (+)-Erysotramidine at a specific concentration for a set duration, followed by co-application with ACh.

    • Record the current response in the presence of the test compound.

    • Repeat this process for a range of (+)-Erysotramidine concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of (+)-Erysotramidine.

    • Normalize the current responses in the presence of the antagonist to the control response.

    • Plot the normalized response as a function of the logarithm of the antagonist concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The interaction of (+)-Erysotramidine with nAChRs is expected to be that of a competitive antagonist, meaning it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing channel opening. This contrasts with non-competitive antagonists like mecamylamine, which bind to a different site on the receptor, often within the ion channel pore, to block ion flow.

cluster_0 Competitive Antagonism ((+)-Erysotramidine, DHβE) cluster_1 Non-competitive Antagonism (Mecamylamine) A Acetylcholine C nAChR Binding Site A->C Binds and Activates B (+)-Erysotramidine B->C Binds and Blocks D Channel Opening C->D Activation E No Channel Opening C->E Inhibition F Acetylcholine H nAChR Binding Site F->H Binds G Mecamylamine I Channel Pore G->I Binds and Blocks J Channel Opening Attempted H->J K No Ion Flow I->K

Caption: Mechanisms of competitive vs. non-competitive nAChR antagonism.

Conclusion and Future Directions

The in vitro validation of (+)-Erysotramidine's therapeutic targets is a critical first step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for confirming its interaction with nAChRs, determining its affinity and potency, and characterizing its mechanism of action. By comparing its profile to well-established nAChR antagonists, researchers can gain valuable insights into its potential therapeutic utility and selectivity.

Future in vitro studies should aim to obtain precise quantitative data for (+)-Erysotramidine at a broader range of nAChR subtypes to build a comprehensive selectivity profile. Furthermore, investigating its effects on downstream signaling pathways and in more complex cellular models, such as primary neuron cultures, will provide a more complete understanding of its pharmacological effects. This systematic approach to in vitro target validation will be instrumental in advancing (+)-Erysotramidine from a promising natural product to a potential therapeutic candidate.

References

  • Grady, S. R., et al. (2007). The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum. Biochemical Pharmacology, 74(8), 1235-1246. [Link]

  • Papke, R. L., et al. (2010). Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. Neuropharmacology, 58(7), 1159-1169. [Link]

  • Gotti, C., et al. (2005). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 25(1), 216-225. [Link]

  • Decker, M. W., et al. (1995). Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1627-1634. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]

  • Mansbach, R. S., et al. (1996). Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 279(3), 1237–1244. [Link]

  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191. [Link]

  • Tapper, A. R., et al. (2004). Nicotine- and Varenicline-Induced α4β2 Nicotinic Acetylcholine Receptor Up-Regulation and Tolerance Are Regulated by the α4 Subunit’s C-Terminus. Molecular Pharmacology, 66(5), 1209-1217. [Link]

  • Liu, Q., et al. (2013). Naturally-expressed nicotinic acetylcholine receptor subtypes. Frontiers in Physiology, 4, 326. [Link]

  • Cartier, G. E., et al. (1996). A new α-conotoxin which targets α3β2 nicotinic acetylcholine receptors. Journal of Biological Chemistry, 271(13), 7522-7528. [Link]

  • Soti, F., et al. (2015). Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. PLoS ONE, 10(7), e0131882. [Link]

  • Bertrand, D., et al. (1993). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 153(2), 232-236. [Link]

  • Dowell, C., et al. (2003). α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience, 23(24), 8445-8452. [Link]

  • Sophion Bioscience. Explore NnAChR ion channel research with Automated Patch Clamp. [Link]

  • Romanelli, M. N., et al. (2016). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 21(6), 738. [Link]

  • Arias, H. R., et al. (2010). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 49(3), 453-464. [Link]

  • Varanda, W. A., & Aracava, Y. (2005). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. The Journal of Pharmacology and Experimental Therapeutics, 312(1), 203-214. [Link]

  • ResearchGate. Effects of Erythrina alkaloids on the function and radioligand binding.... [Link]

  • Papke, R. L., et al. (2001). Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain. The Journal of pharmacology and experimental therapeutics, 297(2), 646–656. [Link]

  • ResearchGate. Analysis of Mecamylamine Stereoisomers on Human Nicotinic Receptor Subtypes. [Link]

  • ResearchGate. Electrophysiology of the Nicotinic Acetylcholine Receptor. [Link]

  • ResearchGate. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. [Link]

  • Zhang, Y., et al. (2017). Characterization of an α4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. Toxins, 9(10), 304. [Link]

  • Nys, M., et al. (2013). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 11(7), 2490-2521. [Link]

  • ResearchGate. Nicotinic acetylcholine receptor structure and α-conotoxin ImI. (A).... [Link]

  • Henderson, B. J., et al. (2015). Inside-out neuropharmacology of nicotinic drugs. Pharmacology & Therapeutics, 147, 49-61. [Link]

  • Shim, J. W., et al. (2002). Acetylcholine Promotes Binding of α-Conotoxin MII for α3β2 Nicotinic Acetylcholine Receptors. Journal of Neuroscience, 22(16), 6886-6893. [Link]

  • Carlier, P. R., et al. (2014). Synthesis of the Erythrina Alkaloid Erysotramidine. The Journal of Organic Chemistry, 79(18), 8877-8882. [Link]

  • Gottschalk, A., & Al-Anzi, B. (2013). An ER-resident membrane protein complex regulates nicotinic acetylcholine receptor subunit composition at the synapse. The EMBO Journal, 32(10), 1445-1459. [Link]

  • Benowitz, N. L., et al. (1988). Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine. Journal of Neurochemistry, 50(5), 1597-1602. [Link]

  • Lecca, D., et al. (2016). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. Scientific Reports, 6, 22765. [Link]

  • Atzori, G., et al. (2022). From Traditional Ethnopharmacology to Modern Natural Drug Discovery: A Methodology Discussion and Specific Examples. Plants, 11(13), 1673. [Link]

  • Siracusa, M. A., et al. (2013). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. International Journal of Molecular Sciences, 14(6), 11071-11091. [Link]

  • Seltzman, H. H., et al. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. Journal of Chemical Information and Modeling, 63(1), 263-273. [Link]

Sources

Comparative

A Comparative Guide to the Structural Analogs of (+)-Erysotramidine: From Natural Scaffolds to Simplified Antagonists of Nicotinic Acetylcholine Receptors

This guide provides an in-depth comparison of structural analogs of (+)-Erysotramidine, a member of the complex Erythrina alkaloid family. We will explore the evolution from the natural tetracyclic scaffold to rationally...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of structural analogs of (+)-Erysotramidine, a member of the complex Erythrina alkaloid family. We will explore the evolution from the natural tetracyclic scaffold to rationally designed, simplified analogs, with a focus on their activity as antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds.

Introduction: (+)-Erysotramidine and the Erythrina Alkaloid Family

(+)-Erysotramidine is a tetracyclic spiroamine alkaloid isolated from Erythrina species of plants.[1][2] This class of natural products, known as Erythrina alkaloids, has long been recognized for its potent biological activities, initially noted for its curare-like neuromuscular blocking effects.[3] Modern research has revealed that many of these alkaloids are competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for various physiological and pathophysiological processes in the central nervous system (CNS).[4][5]

The nAChRs are implicated in numerous CNS disorders, including depression, substance abuse, Alzheimer's disease, and Parkinson's disease, making them significant targets for drug discovery.[3][6] The α4β2 nAChR subtype is the most abundant in the CNS and a primary target for many Erythrina alkaloids.[7][8][9] Compounds like erysodine, a closely related aromatic erythrinane, have been shown to be potent competitive antagonists at the α4β2 nAChR, demonstrating the therapeutic potential of this scaffold.[3][10] While the complex structure of natural alkaloids like (+)-Erysotramidine provides a valuable starting point, its synthetic complexity and potential for off-target effects necessitate the exploration of simplified structural analogs.[1][7]

The Rationale for Simplification: Unveiling the Pharmacophore

The core principle behind developing structural analogs of complex natural products is to identify the essential molecular features responsible for biological activity—the pharmacophore. For the Erythrina alkaloids, the goal was to design simplified analogs that retain the antagonist activity at nAChRs but offer improved subtype selectivity and more favorable physicochemical properties for CNS drug development.[7][11] The systematic deconstruction of the native tetracyclic scaffold allows researchers to probe the contribution of each structural component to receptor binding and functional activity.

This "deletional analysis" approach led to the hypothesis that the core tetracyclic framework could be reduced to a much simpler structure while preserving the key interactions with the nAChR binding site.[7] The causality behind this experimental choice is rooted in medicinal chemistry principles: reducing molecular complexity can lead to easier synthesis, improved metabolic stability, and a lower likelihood of promiscuous binding to unintended targets.

Comparative Analysis: Tetracyclic Alkaloids vs. Simplified Analogs

The exploration of Erythrina alkaloid analogs has yielded a range of compounds with varying complexity and activity. Here, we compare the parent aromatic erythrinanes with a key series of simplified analogs.

Aromatic Erythrinanes: The Natural Scaffolds

Erysodine is one of the most well-characterized aromatic erythrinanes and serves as a benchmark for nAChR antagonism. It exhibits high affinity for the α4β2 subtype.[3]

  • Structure: Possesses the characteristic tetracyclic spiroamine framework.

  • Activity: Acts as a potent competitive antagonist. Erysodine displays a binding affinity (Ki) of 50 nM for the α4β2 nAChR in [3H]cytisine binding assays.[3]

  • Selectivity: While potent at α4β2, it also shows activity at other subtypes, such as a Ki of 7.5 μM at the α7 nAChR, indicating a need for improved selectivity.[3]

Simplified Tetrahydroisoquinoline Analogs

Through a process of scaffold simplification, researchers successfully designed a series of analogs by systematically removing rings from the Erythrina structure.[7] This led to the discovery that a simple tetrahydroisoquinoline core could mimic the key binding elements of the complex natural product.

One of the most successful compounds from this effort is 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (3c) , also known as the natural product O-methylcorypalline.[7][11]

  • Structure: A simple bicyclic system, representing a significant reduction in complexity from the tetracyclic erythrinanes.

  • Activity: This compound surprisingly retained high affinity for the α4β2 nAChR, with a submicromolar Ki value.

  • Selectivity: Critically, compound 3c demonstrated remarkable subtype selectivity, showing over 300-fold greater affinity for the α4β2 nAChR compared to the α4β4, α3β4, and α7 subtypes.[7][11] This high degree of selectivity is a significant improvement over the natural erythrinane scaffolds and is highly desirable for developing targeted therapeutics with fewer side effects.

The following diagram illustrates the conceptual pathway from the complex natural product to the simplified, selective analog.

SAR_Simplification cluster_0 Complex Natural Product cluster_1 Simplified Analog cluster_2 Activity Profile Erysodine Erysodine (Tetracyclic Spiroamine) Analog_3c Analog 3c (O-methylcorypalline) (Tetrahydroisoquinoline) Erysodine->Analog_3c Scaffold Simplification (Ring Deletion) Erysodine_Activity Potent α4β2 Antagonist (Ki = 50 nM) Low Selectivity Erysodine->Erysodine_Activity Analog_3c_Activity Potent α4β2 Antagonist (Submicromolar Ki) >300-fold Selective Analog_3c->Analog_3c_Activity

Caption: Structure-Activity Relationship (SAR) through scaffold simplification.

Quantitative Data Summary

The following table summarizes the binding affinities of key Erythrina alkaloids and a simplified analog at various nAChR subtypes. This data provides a clear, quantitative comparison of their potency and selectivity.

CompoundStructure Classα4β2 Ki (nM)α7 Ki (μM)Selectivity (α7/α4β2)
ErysodineAromatic Erythrinane50[3]7.5[3]~150-fold
Analog 3c (O-methylcorypalline)TetrahydroisoquinolineSubmicromolar>100>300-fold**[7][11]

*Specific Ki values for Analog 3c were reported as submicromolar with >300-fold selectivity over α7, α3β4, and α4β4 subtypes. **Selectivity reported over multiple subtypes, not just α7.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting requires transparent and robust methodologies. The binding affinities described above are typically determined using competitive radioligand binding assays. This protocol is a self-validating system because it includes controls for non-specific binding and relies on the principle of competitive displacement of a known high-affinity radioligand.

Protocol: [³H]Cytisine Competitive Binding Assay for α4β2 nAChR

This protocol is adapted from standard methodologies used in the characterization of nAChR ligands.[3]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., an Erysotramidine analog) for the α4β2 nAChR subtype.

Materials:

  • Membrane preparations from cells stably expressing human α4β2 nAChRs.

  • [³H]Cytisine (radioligand, specific activity ~30-60 Ci/mmol).

  • Test compounds (serial dilutions).

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., 100 μM nicotine or 1 mM carbachol).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Thaw the α4β2 membrane preparation on ice. Dilute the membranes in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL [³H]Cytisine (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL [³H]Cytisine, and 100 µL of diluted membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL [³H]Cytisine, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium. The choice of low temperature minimizes degradation of proteins and ligands.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step is critical to separate bound from free radioligand quickly.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Punch the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to sit for at least one hour in the dark.

  • Data Acquisition: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines this experimental workflow.

Binding_Assay_Workflow start Start: Prepare Reagents (Membranes, Ligands, Buffers) plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding start->plate_setup incubation Incubate at 4°C (2-4 hours to reach equilibrium) plate_setup->incubation harvesting Rapidly filter contents (Separate bound from free ligand) incubation->harvesting washing Wash filters with ice-cold buffer harvesting->washing quantification Add scintillation cocktail and count radioactivity (DPM) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantification->analysis end End: Determine Binding Affinity analysis->end

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Safety & Regulatory Compliance

Safety

(+)-Erysotramidine Proper Disposal &amp; Safety Guide

[1][2][3] Part 1: Executive Safety Directives WARNING: NEUROTOXIC HAZARD (+)-Erysotramidine is a potent Erythrina alkaloid possessing curare-like neuromuscular blocking activity.[1][2][3] It acts as a competitive antagon...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directives

WARNING: NEUROTOXIC HAZARD (+)-Erysotramidine is a potent Erythrina alkaloid possessing curare-like neuromuscular blocking activity.[1][2][3] It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR).[1][2][3][4]

  • Primary Risk: Respiratory paralysis via parenteral exposure (needlestick, open wound) or inhalation of particulates.[1][2][3]

  • Critical Distinction: Do NOT confuse with Erythromycin (antibiotic).[1][2][3] These are chemically and toxicologically distinct.[1][3]

  • Immediate Action: All waste containing (+)-Erysotramidine must be segregated as Acute Pharmaceutical/Chemical Waste and destroyed via high-temperature incineration.[1][2][3] Do not dispose of down the drain or in general trash.[3]

Part 2: Hazard Identification & Risk Assessment[2]

To safely dispose of this compound, one must understand the mechanism of its toxicity.[3] Unlike corrosive acids or flammables, the danger here is biological activity at microgram scales.[1][3]

Mechanism of Action (The "Why")

Erythrina alkaloids share a tetracyclic spiro-amine skeleton that mimics acetylcholine.[1][2][3] They bind reversibly to the nicotinic acetylcholine receptors at the neuromuscular junction, preventing depolarization.[3]

  • Result: Flaccid paralysis.[1][2][3]

  • Implication for Disposal: The molecule is stable under standard environmental conditions.[1][3] Simple dilution is ineffective.[1][2][3] The rigid tetracyclic core requires high energy (incineration) to break down.[1][3]

Exposure Routes & Severity
RouteRisk LevelControl Measure
Parenteral (Injection) CRITICAL Use safety-engineered sharps; never recap needles.[1][2][3]
Inhalation (Dust) HIGH Handle only in a certified Fume Hood or Glovebox.[1][2][3]
Mucous Membranes HIGH Full face shield or splash goggles required.[1][2][3]
Dermal (Intact Skin) ModerateDouble nitrile gloves (0.11mm min thickness).[1][2][3]

Part 3: Pre-Disposal Handling & Segregation[1]

Effective disposal begins at the bench.[1][3] You must stabilize the waste before it leaves your control.[1][3]

Solid Waste (Powders, Contaminated Solids)[1][2][3]
  • Containment: Place all solid waste (weigh boats, contaminated paper towels, gloves) into a clear, 4-mil polyethylene bag.[1][2][3]

  • Secondary Containment: Seal the first bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a yellow "Hazardous Waste" label. Explicitly write: "TOXIC ALKALOID: (+)-ERYSOTRAMIDINE."

Liquid Waste (Mother Liquors, Solvents)[1][2][3]
  • Solvent Compatibility: (+)-Erysotramidine is typically dissolved in organic solvents (MeOH, DCM, EtOAc).[1][2][3] Ensure the waste solvent stream is compatible with the alkaloid.[3]

  • No Oxidizers: Do not mix with strong oxidizers (e.g., Chromic acid, Nitric acid) in the waste container, as this may generate toxic byproducts or exothermic reactions before incineration.[3]

  • pH Neutralization: Not required for incineration, but ensure the solution is not dangerously reactive.[3]

Sharps (The Highest Risk)[1][3]
  • Any needle or glass pipette that has touched (+)-Erysotramidine is a lethal weapon.[1][2][3]

  • Protocol: Discard immediately into a rigid, puncture-proof "Biohazard/Sharps" container. Do not rinse. Do not recap.

  • Labeling: Tag the sharps container with "Chemical Contamination: Neurotoxin."[1][3]

Part 4: Disposal Workflow (Visualization)

The following decision tree outlines the logical flow for segregating (+)-Erysotramidine waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (+)-Erysotramidine TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) TypeCheck->Liquid Sharps Sharps (Needles, Glass) TypeCheck->Sharps DoubleBag 1. Place in 4-mil Poly Bag 2. Seal & Place in Rigid HDPE Drum Solid->DoubleBag SolventStream Segregate into 'Organic Toxic' Carboy Liquid->SolventStream SharpsBin Immediate Disposal into Puncture-Proof Container Sharps->SharpsBin Labeling Label: 'TOXIC ALKALOID' (Do NOT list as generic organic) DoubleBag->Labeling SolventStream->Labeling SharpsBin->Labeling FinalDest Final Destruction: High-Temp Incineration (>1000°C) Labeling->FinalDest

Figure 1: Segregation and disposal decision tree for (+)-Erysotramidine waste streams.[1][2][3]

Part 5: Emergency Procedures

Spill Response

In the event of a powder spill outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don a Tyvek suit, double nitrile gloves, and a P100 respirator (or N95 minimum).[1][2][3]

  • Dampen: Gently cover the powder with paper towels soaked in inert solvent (or water) to prevent dust generation.[1][3] Do not dry sweep. [3]

  • Scoop: Collect damp material into a hazardous waste bag.

  • Clean: Wash the surface with a detergent solution, then water.[1][2][3]

Accidental Exposure[1][2][3]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][3] Monitor for muscle weakness.[1][2][3]

  • Injection/Ingestion: Medical Emergency. Transport to ER immediately.[1][3] Inform medical personnel of "Curare-like alkaloid exposure."[1][2][3]

    • Note for Medical Personnel: Treatment is supportive (ventilation).[1][2][3] Acetylcholinesterase inhibitors (e.g., Neostigmine) are the theoretical antidote for non-depolarizing neuromuscular blockers but should only be administered by a physician.[1][3]

Part 6: Regulatory Compliance (RCRA)[1][2][3]

While (+)-Erysotramidine is not explicitly listed on the EPA's RCRA "P-List" (Acutely Hazardous) or "U-List," it must be classified based on its characteristics:

  • Waste Code: If not specifically listed, use D001 (Ignitable, if in solvent) or classify as Non-RCRA Regulated Hazardous Waste (depending on state regulations), but manage as Toxic .[1][2][3]

  • Best Practice: Many institutions classify all pharmacologically active alkaloids as "High Hazard Pharmaceutical Waste" to ensure incineration.[1][3]

  • Destruction Certificate: Always request a Certificate of Destruction (COD) from your waste hauler confirming incineration.[1][3]

References

  • Tietze, L. F., et al. (2009).[1][2][3] Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process.[1][2][3] Organic Letters, 11(22), 5230-5233.[1][2][3] Link

  • PubChem. (n.d.).[1][2][3] Erysotrine (Structural Analog/Class Reference). National Library of Medicine.[1][3] Link

  • UNODC. (2011).[1][2][3] Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[3][5] (Reference for alkaloid disposal standards). Link

  • Cornell University EHS. (2020). Waste Disposal Procedures: Acutely Toxic Chemical Waste.[1][2][3][6] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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